chemical structure and physical properties of 3-(Ethoxycarbonylamino)phenothiazine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(Ethoxycarbonylamino)phenothiazine, a derivative of the versatile phenothiazine scaffold. While...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Ethoxycarbonylamino)phenothiazine, a derivative of the versatile phenothiazine scaffold. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its core chemical structure, proposed synthesis, and predicted physical and spectroscopic properties based on established chemical principles and data from closely related analogues. Furthermore, it explores the potential biological activities and applications of this compound within the broader context of phenothiazine chemistry and drug discovery.
Chemical Structure and Nomenclature
3-(Ethoxycarbonylamino)phenothiazine, also systematically named ethyl (10H-phenothiazin-3-yl)carbamate, is an organic molecule built upon the tricyclic phenothiazine core. The fundamental phenothiazine structure consists of two benzene rings fused to a central 1,4-thiazine ring.[1] In this specific derivative, an ethoxycarbonylamino group (-NHCOOEt) is attached to the 3-position of one of the benzene rings.
Property
Value
Molecular Formula
C₁₅H₁₄N₂O₂S
Molecular Weight
286.35 g/mol
IUPAC Name
ethyl (10H-phenothiazin-3-yl)carbamate
CAS Number
Not assigned (Isomer 'ethyl 10H-phenothiazin-2-ylcarbamate' is 37711-29-8)[2]
The presence of the phenothiazine nucleus, a well-known pharmacophore, coupled with the carbamate functional group, suggests a range of interesting chemical and biological properties.[3][4] The nitrogen and sulfur heteroatoms in the central ring, along with the ethoxycarbonylamino substituent, provide multiple sites for potential intermolecular interactions, influencing its physical properties and biological target engagement.
Synthesis of 3-(Ethoxycarbonylamino)phenothiazine
A plausible and efficient synthetic route to 3-(Ethoxycarbonylamino)phenothiazine involves the N-acylation of 3-aminophenothiazine with ethyl chloroformate. This is a standard method for the formation of carbamates from amines.[5]
An In-depth Technical Guide to the Synthesis of 3-(Ethoxycarbonylamino)phenothiazine
Abstract This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 3-(ethoxycarbonylamino)phenothiazine, a key heterocyclic compound with significan...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 3-(ethoxycarbonylamino)phenothiazine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical transformations involved, from the construction of the core phenothiazine scaffold to the specific functionalization at the 3-position. This guide emphasizes the causality behind experimental choices, offers detailed protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of the Phenothiazine Scaffold
Phenothiazine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] First synthesized in 1883, the tricyclic system of two benzene rings linked by a sulfur and a nitrogen atom has been the foundation for drugs with a wide range of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties.[3] The specific substitution pattern on the phenothiazine ring system can dramatically influence its pharmacological profile, making the development of regioselective synthetic methodologies a critical area of research.[3][4]
The target molecule, 3-(ethoxycarbonylamino)phenothiazine, also known as ethyl phenothiazin-3-ylcarbamate, is a derivative of significant interest. The ethoxycarbonylamino group can act as a versatile handle for further chemical modifications or as a key pharmacophoric element. This guide will delineate a logical and experimentally validated approach to its synthesis.
Retrosynthetic Analysis: A Strategic Approach
A retrosynthetic analysis of 3-(ethoxycarbonylamino)phenothiazine suggests a primary disconnection at the carbamate linkage, pointing to 3-aminophenothiazine as the immediate precursor. The synthesis of 3-aminophenothiazine, in turn, can be approached through the cyclization of a suitably substituted diphenylamine derivative. This multi-step approach allows for a controlled and regioselective synthesis.
Caption: Retrosynthetic pathway for 3-(Ethoxycarbonylamino)phenothiazine.
Synthesis Pathway I: From 4-Aminodiphenylamine
This primary synthetic route leverages the regioselective thionation of a protected 4-aminodiphenylamine derivative to construct the phenothiazine core with the crucial amino functionality at the desired 3-position.
Step 1: Protection of the Amino Group of 4-Aminodiphenylamine
The synthesis commences with the protection of the primary amino group of 4-aminodiphenylamine. This is a critical step to prevent unwanted side reactions during the subsequent thionation cyclization. A phthalimide protecting group is often employed due to its stability and the relatively straightforward conditions for its removal.[5]
Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine onto one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalimide ring.
Caption: Mechanism of phthalimide protection.
Step 2: Thionation and Cyclization to Form the Phenothiazine Ring
The key step in forming the phenothiazine nucleus is the thionation of N-(4-phenylaminophenyl)phthalimide. This reaction involves the cyclization of the diphenylamine derivative with elemental sulfur. The use of iodine as a catalyst is common in this type of reaction.[5] Microwave irradiation has been shown to significantly improve the reaction time and yield compared to conventional heating.[5]
Reaction:
N-(4-Phenylaminophenyl)phthalimide + S₈ (in the presence of I₂) → 3-Phthalimidophenothiazine
Mechanism: The precise mechanism of thionation is complex but is believed to involve the formation of sulfur radicals that attack the aromatic rings, leading to electrophilic substitution and subsequent ring closure to form the central thiazine ring.
Step 3: Deprotection to Yield 3-Aminophenothiazine
The phthalimide protecting group is removed to unmask the primary amine at the 3-position. This is typically achieved by hydrazinolysis, where hydrazine hydrate cleaves the phthalimide ring to release the free amine.
Step 4: Formation of the Ethoxycarbonylamino Group
The final step is the acylation of 3-aminophenothiazine with ethyl chloroformate to form the target molecule. This reaction is a standard procedure for the formation of carbamates from amines.[6] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Mechanism: The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate linkage.
Caption: Mechanism of ethoxycarbonylation of 3-aminophenothiazine.
Experimental Protocols
The following protocols are based on established literature procedures for similar transformations and represent a viable pathway for the synthesis of 3-(ethoxycarbonylamino)phenothiazine.
Protocol 1: Synthesis of N-(4-Phenylaminophenyl)phthalimide[5]
In a round-bottom flask, combine 4-aminodiphenylamine (1 equivalent), phthalic anhydride (1 equivalent), and sodium acetate (0.1 equivalents).
Add glacial acetic acid as the solvent.
Heat the mixture to reflux for 2 hours.
Cool the reaction mixture to room temperature.
Pour the mixture into water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum.
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N-(4-phenylaminophenyl)phthalimide.
Protocol 2: Synthesis of 3-Phthalimidophenothiazine[5]
In a microwave reactor vessel, combine N-(4-phenylaminophenyl)phthalimide (1 equivalent), elemental sulfur (S₈, 2 equivalents), and iodine (I₂, 0.2 equivalents).
Add a high-boiling solvent such as 1,2-dichlorobenzene.
Subject the mixture to microwave irradiation at a suitable temperature (e.g., 180-200 °C) for 10-20 minutes.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and dilute with a suitable solvent (e.g., dichloromethane).
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 3-Aminophenothiazine
Dissolve 3-phthalimidophenothiazine (1 equivalent) in ethanol in a round-bottom flask.
Add hydrazine hydrate (10 equivalents) to the solution.
Heat the mixture to reflux for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and remove the solvent under reduced pressure.
Add water to the residue and acidify with hydrochloric acid to dissolve the product.
Filter to remove the phthalhydrazide byproduct.
Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the 3-aminophenothiazine.
Collect the solid by filtration, wash with water, and dry.
Protocol 4: Synthesis of 3-(Ethoxycarbonylamino)phenothiazine
Dissolve 3-aminophenothiazine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
Cool the mixture in an ice bath.
Add ethyl chloroformate (1.1 equivalents) dropwise with stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 3-(ethoxycarbonylamino)phenothiazine.
While the presented pathway is robust, other methods for the synthesis of the phenothiazine core exist and could potentially be adapted. These include:
Bernthsen Reaction: The classical synthesis involves the reaction of diphenylamine with sulfur.[7] While effective for the parent compound, regioselective synthesis of substituted derivatives can be challenging.
Transition Metal-Catalyzed Reactions: Modern cross-coupling reactions offer powerful tools for the construction of the phenothiazine scaffold from more readily available starting materials.[2]
Four-Component Approach: A one-pot synthesis of N-substituted phenothiazines from amines, cyclohexanones, and elemental sulfur has been developed, offering an efficient route to certain derivatives.[8]
Conclusion
The synthesis of 3-(ethoxycarbonylamino)phenothiazine is a multi-step process that relies on established and reliable chemical transformations. The key to a successful synthesis lies in the strategic protection of functional groups and the regioselective formation of the phenothiazine core. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and materials science. The adaptability of the phenothiazine scaffold continues to make it a fertile ground for synthetic exploration and the development of novel functional molecules.
References
Movsisyan, M., et al. (2019). Continuous‐Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study. ResearchGate. [Link]
MDPI. (2025, October 10). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]
Meciarova, M., Toma, S., & Magdolen, P. (2003). On the 3-Aminophenothiazine Synthesis. Synthetic Communications, 33(17), 3049-3055. [Link]
Bansal, R., et al. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
ChemRxiv. (2025, August 12). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. ChemRxiv. [Link]
MDPI. (2025, October 8). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]
Kovaleva, E. G., et al. (2022, May 8). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC. [Link]
Google Patents. (n.d.). CN104109132A - Preparation method for N-acetyl phenothiazine.
Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC. [Link]
ResearchGate. (2007, September 19). N -haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. ResearchGate. [Link]
Google Patents. (n.d.). US4289768A - Phenothiazine derivatives and a process for their preparation.
PMC. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC. [Link]
Google Patents. (n.d.). US3426020A - Synthesis of 2-substituted phenothiazines.
Sinha, S., & Kumar, A. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1156-1165. [Link]
ACS Publications. (2015, November 23). Four-Component Approach to N-Substituted Phenothiazines under Transition-Metal-Free Conditions. Organic Letters. [Link]
Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. [Link]
ResearchGate. (2020, December 28). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]
NIH. (2023, May 23). Phenothiazine. StatPearls - NCBI Bookshelf. [Link]
Google Patents. (n.d.). US5631371A - Method for the preparation of substituted 3-(phenylimino)-3H-phenothiazines and phenoxazines.
Jasperse, C. P. (n.d.). Reactions of Amines. North Dakota State University. [Link]
IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. [Link]
YouTube. (2022, December 29). PHENOTHIAZINE SYNTHESIS.#ncchem. YouTube. [Link]
Spectroscopic Characterization of 3-(Ethoxycarbonylamino)phenothiazine: A Comprehensive Technical Guide
Executive Summary 3-(Ethoxycarbonylamino)phenothiazine (CAS: 14966-87-1) is a highly functionalized heterocyclic compound comprising an electron-rich phenothiazine core and an electron-withdrawing ethyl carbamate (uretha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Ethoxycarbonylamino)phenothiazine (CAS: 14966-87-1) is a highly functionalized heterocyclic compound comprising an electron-rich phenothiazine core and an electron-withdrawing ethyl carbamate (urethane) moiety at the C-3 position[][2]. This dual-functional nature makes it a critical intermediate in the development of neuroactive pharmaceuticals, redox-active polymers, and advanced organic materials.
Because the phenothiazine core is susceptible to oxidation and the carbamate linkage can undergo conformational isomerism, rigorous spectroscopic characterization is mandatory to validate structural integrity, purity, and regiochemistry. This whitepaper provides an authoritative, self-validating workflow for the complete spectroscopic characterization of 3-(Ethoxycarbonylamino)phenothiazine, detailing the causality behind every analytical choice.
Strategic Analytical Workflow
To prevent false positives and structural misassignments, the characterization of 3-(Ethoxycarbonylamino)phenothiazine must follow a logical progression from non-destructive, holistic techniques to destructive, high-resolution methods.
Figure 1: Multidimensional spectroscopic workflow for 3-(Ethoxycarbonylamino)phenothiazine validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Selection
A common pitfall in phenothiazine characterization is the use of deuterated chloroform (
CDCl3
). Under ambient light, chlorinated solvents can generate trace hydrochloric acid and phosgene, which readily oxidize the electron-rich phenothiazine core into a radical cation[3][4]. This oxidation broadens NMR signals due to paramagnetism and degrades the sample.
Expert Choice: Dimethyl sulfoxide-
d6
(
DMSO-d6
) is the mandatory solvent. DMSO is polar, aprotic, and non-oxidizing. Crucially, it acts as a hydrogen-bond acceptor, locking the two distinct N-H protons (the core thiazine N-H and the carbamate N-H) in place. This slows their chemical exchange rate relative to the NMR timescale, allowing them to be observed as sharp, distinct singlets rather than a broad, indistinguishable baseline hump.
2D NMR Logic: Confirming Regiochemistry
The primary structural challenge is proving that the ethoxycarbonylamino group is attached specifically at the C-3 position, breaking the symmetry of the phenothiazine core.
Figure 2: 2D NMR logical pathway for assigning the C-3 carbamate linkage.
Heteronuclear Multiple Bond Correlation (HMBC) is required to observe the 3-bond coupling (
3JCH
) between the carbamate carbonyl carbon and the aromatic proton at C-4, definitively anchoring the substituent to the C-3 position.
Quantitative Data: Expected NMR Shifts
Table 1: Expected
1H
and
13C
NMR Chemical Shifts in
DMSO-d6
(400 MHz / 100 MHz)
Moiety / Position
1H
Shift (
δ
, ppm)
Multiplicity & Coupling (
J
, Hz)
13C
Shift (
δ
, ppm)
Assignment Logic
Carbamate N-H
9.55
Singlet (1H)
-
Downfield due to adjacent C=O and aromatic ring.
Ring N-H (C-10)
8.60
Singlet (1H)
-
Characteristic secondary amine of phenothiazine.
Aromatic C-4
7.35
Doublet (1H),
J≈2.0
115.2
Meta-coupled only; diagnostic of C-3 substitution.
Aromatic C-2
7.15
Doub. of Doub. (1H),
J≈8.5,2.0
118.4
Ortho and meta coupled.
Aromatic C-1
6.85
Doublet (1H),
J≈8.5
114.8
Ortho coupled to C-2.
Aromatic C-6 to C-9
6.70 - 7.05
Multiplets (4H)
114.0 - 128.0
Unsubstituted ring system.
Carbamate C=O
-
-
153.8
Highly deshielded ester/amide carbon.
Ethyl
-CH2-
4.12
Quartet (2H),
J=7.1
60.5
Deshielded by adjacent oxygen.
Ethyl
-CH3
1.24
Triplet (3H),
J=7.1
14.6
Standard aliphatic methyl.
Vibrational (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretch around 3400
cm−1
that completely masks the critical N-H stretching frequencies of the carbamate and the phenothiazine core.
Causality of Band Assignments
The carbamate linkage is a hybrid of an ester and an amide. The nitrogen lone pair delocalizes into the carbonyl
π∗
antibonding orbital, reducing the C=O bond order. Consequently, the C=O stretch appears at a lower frequency (
∼1700−1730 cm−1
) compared to a standard aliphatic ester (
∼1740−1750 cm−1
)[5][6].
Phenothiazines possess a folded, "butterfly" conformation in their neutral ground state, which restricts full planar conjugation[4]. However, the extended
π
-system still yields strong, characteristic absorptions.
λmax≈255 nm : Allowed
π→π∗
transition of the aromatic rings.
λmax≈315 nm :
n→π∗
transition involving the sulfur and nitrogen lone pairs.
High-Resolution Mass Spectrometry (HRMS)
To validate the molecular formula (
C15H14N2O2S
), Electrospray Ionization (ESI) is preferred over Electron Impact (EI). The carbamate group is thermally labile; the harsh conditions of EI often cause the loss of the ethoxycarbonyl group, yielding a misleading base peak corresponding to 3-aminophenothiazine. Soft ionization via ESI-TOF preserves the intact molecule.
Calculated Exact Mass: 286.0776 Da
Expected
[M+H]+
: 287.0854 Da (Mass accuracy must be
≤5 ppm
for publication-grade validation).
Standardized Experimental Protocols
To ensure reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol A: NMR Acquisition (
1H
,
13C
, 2D)
Sample Preparation: Weigh 15 mg of 3-(Ethoxycarbonylamino)phenothiazine into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous
DMSO-d6
. Transfer to a 5 mm NMR tube. Note: Perform this step away from direct sunlight to prevent photo-induced radical formation.
Internal Calibration: Ensure the spectrometer is locked to the deuterium signal of DMSO. Calibrate the chemical shift using the residual solvent peak (
1H
: 2.50 ppm;
13C
: 39.52 ppm).
1D Acquisition:
Run a standard
1H
sequence (16 scans, 2s relaxation delay). Self-Validation Check: Inspect the baseline for water (3.33 ppm). If the water peak is larger than the sample peaks, dry the sample and repeat.
Run a
13C
sequence with proton decoupling (1024 scans, 2s relaxation delay).
2D Acquisition: Run gradient-selected HSQC and HMBC. For HMBC, optimize the long-range coupling constant delay for
J=8 Hz
.
Protocol B: ATR-FTIR Spectroscopy
Background Scan: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans,
4 cm−1
resolution) to subtract atmospheric
CO2
and water vapor.
Sample Loading: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
Acquisition: Acquire the sample spectrum (32 scans,
4 cm−1
resolution).
Validation: Ensure the maximum absorbance does not exceed 1.0 A.U. to prevent peak distortion (saturation).
Protocol C: HRMS (ESI-TOF)
Sample Preparation: Prepare a
solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).
Calibration: Infuse an internal calibrant (e.g., Leucine Enkephalin,
[M+H]+=556.2771
) directly into the source alongside the sample.
Acquisition: Operate the ESI source in positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 250°C. Record the spectrum from
m/z
100 to 1000.
References
Hayashi, H., & Koizumi, T. "PREPARATION AND ELECTROCHEMICAL BEHAVIOR OF N-SUBSTITUTED PHENOTHIAZINE OXIDE". Semantic Scholar. Available at: [Link]
National Institutes of Health (NIH). "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers". PMC. Available at: [Link]
MDPI. "Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study". MDPI. Available at:[Link]
Royal Society of Chemistry. "A Highly Oxidizing Radical Cation". RSC. Available at: [Link]
An In-Depth Technical Guide to the Redox Potential and Electrochemistry of 3-(Ethoxycarbonylamino)phenothiazine
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the redox potential and electrochemistry of 3-(Ethoxyca...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the redox potential and electrochemistry of 3-(Ethoxycarbonylamino)phenothiazine. While direct experimental data for this specific derivative is not extensively published, this document synthesizes established principles of phenothiazine electrochemistry, the influence of substituents, and field-proven experimental protocols to provide a robust predictive framework and a practical guide for its electrochemical characterization.
Introduction: The Electrochemical Significance of Phenothiazines
Phenothiazine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, primarily known for their applications as antipsychotic drugs.[1][2][3] The biological activity of these compounds is often intrinsically linked to their electronic properties, particularly their ability to undergo redox reactions. The phenothiazine core is a strong electron donor, readily forming a stable cation radical upon oxidation.[4][5] This redox activity is crucial in their pharmacological mechanism and is also a key factor in their metabolism, which can involve oxidation of the sulfur atom to form S-oxides and S,S-dioxides.[1]
Understanding the redox potential and electrochemical behavior of a specific derivative like 3-(Ethoxycarbonylamino)phenothiazine is paramount for several reasons:
Metabolic Pathway Elucidation: Electrochemical studies can mimic metabolic oxidation processes, providing insights into the formation of potential metabolites.[1]
Structure-Activity Relationship (SAR) Studies: The redox potential is a key descriptor in quantitative SAR (QSAR) models, helping to correlate electronic properties with biological activity.
Development of Novel Therapeutics: Tailoring the redox properties of phenothiazine derivatives can lead to the development of new drugs with improved efficacy and reduced side effects.[6]
Analytical Method Development: Electrochemical techniques offer sensitive and selective methods for the determination of phenothiazine-based drugs in pharmaceutical formulations and biological fluids.
This guide will delve into the predicted electrochemical behavior of 3-(Ethoxycarbonylamino)phenothiazine, provide a detailed methodology for its experimental investigation, and discuss the interpretation of the expected results.
The Phenothiazine Core: A Foundation of Redox Activity
The fundamental electrochemical behavior of phenothiazines is centered on the nitrogen and sulfur heteroatoms within the tricyclic core. The initial oxidation is a one-electron process that removes an electron from the highest occupied molecular orbital (HOMO), which has significant contributions from both the nitrogen and sulfur atoms. This results in the formation of a relatively stable cation radical (PTZ•⁺).[4][5]
The stability of this cation radical is a hallmark of the phenothiazine system and is attributed to the extensive delocalization of the unpaired electron and positive charge across the aromatic rings. In some cases, a second one-electron oxidation can occur at a more positive potential to form a dication (PTZ²⁺), although this species is generally less stable.[7]
The redox potential at which these oxidation events occur is highly sensitive to the nature and position of substituents on the phenothiazine ring.[5][8]
The Influence of the 3-(Ethoxycarbonylamino) Substituent
The substituent at the 3-position of the phenothiazine ring, ethoxycarbonylamino (-NHCOOEt), is expected to have a nuanced effect on the redox potential. This group possesses both an electron-donating amino (-NH-) moiety and an electron-withdrawing ethoxycarbonyl (-COOEt) moiety.
The Amino Group (-NH-): The nitrogen atom of the amino group has a lone pair of electrons that can be donated into the aromatic system through resonance. This electron-donating effect increases the electron density on the phenothiazine core, making it easier to oxidize. Consequently, the presence of an amino group generally lowers the oxidation potential compared to the unsubstituted phenothiazine.
The Ethoxycarbonyl Group (-COOEt): The carbonyl group is a classic electron-withdrawing group. It pulls electron density away from the aromatic system through both inductive and resonance effects. This delocalization of electron density towards the substituent makes the phenothiazine core more electron-deficient and thus more difficult to oxidize, leading to an increase in the oxidation potential.
The net effect of the 3-(Ethoxycarbonylamino) substituent will be a balance between these opposing electronic effects. It is likely that the electron-donating character of the amino group will be somewhat attenuated by the electron-withdrawing nature of the adjacent ethoxycarbonyl group. Therefore, the first oxidation potential of 3-(Ethoxycarbonylamino)phenothiazine is predicted to be slightly higher than that of 3-aminophenothiazine but lower than that of phenothiazine itself.
Predicted Redox Mechanism of 3-(Ethoxycarbonylamino)phenothiazine
Based on the general mechanism of phenothiazine oxidation, the following redox pathway for 3-(Ethoxycarbonylamino)phenothiazine is proposed. The initial step is a reversible one-electron oxidation to form a stable cation radical. A subsequent, potentially irreversible, one-electron oxidation may occur at a higher potential to yield a dication.
Caption: Proposed redox mechanism for 3-(Ethoxycarbonylamino)phenothiazine.
Cyclic voltammetry (CV) is the premier technique for investigating the redox properties of new compounds.[9] The following protocol provides a robust starting point for the characterization of 3-(Ethoxycarbonylamino)phenothiazine.
Materials and Reagents
Working Electrode: Glassy carbon electrode (GCE)
Reference Electrode: Ag/AgCl (in a suitable electrolyte) or a silver wire pseudo-reference electrode.
Counter (Auxiliary) Electrode: Platinum wire or foil.
Solvent: Anhydrous acetonitrile (MeCN) or dichloromethane (DCM).
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
Internal Standard (optional but recommended): Ferrocene.
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
Experimental Workflow
Caption: Standard workflow for a cyclic voltammetry experiment.
Detailed Step-by-Step Procedure
Solution Preparation:
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
Prepare a stock solution of 3-(Ethoxycarbonylamino)phenothiazine in the electrolyte solution. A typical concentration is 1-5 mM.
Electrode Preparation:
Polish the glassy carbon working electrode with successively finer alumina slurries on a polishing pad.
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
Dry the electrode completely.
Cell Assembly and Deoxygenation:
Assemble the three-electrode cell with the prepared electrodes.
Add the analyte solution to the cell.
Deoxygenate the solution by bubbling with a gentle stream of high-purity nitrogen or argon for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
Cyclic Voltammetry Measurement:
Set the parameters on the potentiostat. A typical starting point would be:
Initial Potential: 0 V
Vertex Potential 1: A potential sufficiently positive to observe the first oxidation wave (e.g., +1.0 V).
Vertex Potential 2: A potential sufficiently negative to observe the reduction of the oxidized species (e.g., 0 V).
Scan Rate: 100 mV/s.
Run the cyclic voltammogram.
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
Internal Referencing:
After obtaining the CV of the analyte, add a small amount of ferrocene to the solution and record another CV.
The ferrocene/ferrocenium (Fc/Fc⁺) couple provides a stable and well-defined redox event that can be used as an internal reference to correct for any drift in the reference electrode potential.
Data Analysis:
Determine the anodic peak potential (Eₚₐ) and cathodic peak potential (Eₚ𝒸) for each redox event.
Calculate the half-wave potential (E₁/₂) as (Eₚₐ + Eₚ𝒸) / 2. This provides an approximation of the standard redox potential.
Calculate the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸). For a reversible one-electron process, ΔEₚ should be close to 59 mV at room temperature.
Analyze the ratio of the anodic to cathodic peak currents (iₚₐ / iₚ𝒸). A ratio of 1 is indicative of a stable oxidized species on the timescale of the CV experiment.
Plot the peak current versus the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.
Predicted Electrochemical Data
The following table summarizes the predicted electrochemical parameters for 3-(Ethoxycarbonylamino)phenothiazine based on the known properties of related compounds. These values should be considered as estimates to guide experimental work.
Parameter
Predicted Value
Significance
First Oxidation Potential (E₁/₂) vs. Fc/Fc⁺
+0.2 to +0.4 V
The potential at which the first electron is removed. The ethoxycarbonylamino group is expected to make it slightly more difficult to oxidize than 3-aminophenothiazine.
Peak Separation (ΔEₚ)
60 - 80 mV
A value close to 59 mV would indicate a reversible one-electron transfer. Larger values suggest quasi-reversible or irreversible kinetics.
Peak Current Ratio (iₚₐ / iₚ𝒸)
~1
A ratio close to unity indicates that the cation radical is stable on the experimental timescale.
Second Oxidation Potential
> +0.8 V
If observable, the second oxidation to the dication will occur at a significantly more positive potential and is likely to be irreversible.
Potential Applications in Drug Development
A thorough understanding of the electrochemistry of 3-(Ethoxycarbonylamino)phenothiazine can inform several aspects of its development as a potential therapeutic agent:
Metabolic Stability: A lower oxidation potential may suggest a higher susceptibility to metabolic oxidation. This information can guide further structural modifications to improve the drug's pharmacokinetic profile.
Antioxidant Properties: The ability to donate an electron, as quantified by the redox potential, is a measure of a compound's potential antioxidant activity.
Formulation Stability: Electrochemical data can help predict the stability of the compound in different formulations and storage conditions, particularly its susceptibility to oxidative degradation.
Biosensor Development: The distinct electrochemical signature of this compound could be exploited for the development of sensitive and selective biosensors for its detection in biological samples.
Conclusion
While direct experimental data on the redox potential and electrochemistry of 3-(Ethoxycarbonylamino)phenothiazine is limited, a comprehensive understanding can be built upon the well-established principles of phenothiazine chemistry. The ethoxycarbonylamino substituent is expected to modulate the redox potential in a predictable manner, and the provided experimental protocol offers a clear path for its empirical determination. The insights gained from such studies are invaluable for advancing the development of new phenothiazine-based therapeutics and analytical methods.
References
Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. ACS Publications. [Link]
Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine. ResearchGate. [Link]
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. PMC. [Link]
Electrochemistry of new derivatives of phenothiazine: Electrode kinetics and electropolymerization conditions. ResearchGate. [Link]
Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies. New Journal of Chemistry (RSC Publishing). [Link]
Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. PMC. [Link]
Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C. [Link]
Electrochemical behavior of the monomeric and polymeric forms of N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine. ResearchGate. [Link]
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amine. RSC Publishing. [Link]
Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries. ChemRxiv. [Link]
Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. ACS Publications. [Link]
Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst (RSC Publishing). [Link]
Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica. [Link]
Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC - NIH. [Link]
Study of Electrode Mechanism by Cyclic Voltammetry. University of Evansville. [Link]
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]
Cyclic-voltammetric studies of some phenothiazine dyes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]
Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]
A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Journal of Materials Chemistry A. [Link]
Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]
Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. [Link]
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. PMC. [Link]
SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. IJCRT.org. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 3-(Ethoxycarbonylamino)phenothiazine (CAS: 14966-87-1) presents a classic solubility dichotomy frequently encountered in preclinical drug development. Structurally, it features a highly lipophilic, electron-rich phenothiazine tricyclic core appended to a polar, hydrogen-bonding ethoxycarbonylamino (carbamate) moiety.
Understanding the precise solubility profile of this compound in organic solvents is not merely an exercise in physical chemistry; it is a fundamental prerequisite for synthetic purification, high-performance liquid chromatography (HPLC) quantification, and the design of vehicle formulations for in vitro biological assays. This guide deconstructs the thermodynamic principles governing its solvation and provides a self-validating protocol for empirical solubility determination.
Structural Thermodynamics & Solvation Logic
To predict and manipulate the solubility of 3-(Ethoxycarbonylamino)phenothiazine, we must analyze its interactions through the lens of Hansen Solubility Parameters (HSP): dispersion forces (
δd
), polar interactions (
δp
), and hydrogen bonding (
δh
).
The Phenothiazine Core (
δd
): The conjugated
π
-system and the highly polarizable sulfur atom drive strong dispersion interactions. This makes the molecule highly susceptible to solvation by halogenated organic solvents (e.g., chloroform, dichloromethane) which possess matching high polarizability.
The Carbamate Substituent (
δp
and
δh
): The ethoxycarbonylamino group introduces a significant dipole moment. More importantly, it acts as both a hydrogen-bond donor (via the secondary amine N-H) and a hydrogen-bond acceptor (via the carbonyl C=O).
Because of this structural duality, the compound exhibits its highest solubility in polar aprotic solvents that can disrupt crystal lattice energy through synergistic dipole and H-bond acceptor interactions, while remaining practically insoluble in highly cohesive aqueous environments 1.
Logical relationship of solvation mechanisms for 3-(Ethoxycarbonylamino)phenothiazine.
Quantitative Solubility Profile in Organic Solvents
Based on the physicochemical behavior of closely related phenothiazine-carbamate isomers (such as ethyl 10H-phenothiazin-2-ylcarbamate) 2, the table below summarizes the extrapolated equilibrium solubility profile across standard laboratory solvents.
Organic Solvent
Dielectric Constant (ε)
Estimated Solubility
Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO)
46.7
> 50 mg/mL
Strong H-bond acceptance (C=O, NH) and dipole-dipole interactions. Ideal for assay stock solutions.
Chloroform (CHCl₃)
4.8
> 30 mg/mL
High dispersion forces (
δd
) matching the polarizable sulfur and aromatic
π
-system.
Acetone
20.7
20 - 30 mg/mL
Favorable dipole interactions with the ethoxycarbonyl moiety.
Ethanol (EtOH)
24.3
10 - 20 mg/mL
Amphiphilic solvation; moderate H-bonding with the carbamate group.
Hexane
1.9
< 1.0 mg/mL
Lack of polar or H-bonding capacity; fails to overcome the solid-state crystal lattice energy.
In drug development, relying on kinetic solubility (e.g., solvent shifting via DMSO dilution) often leads to catastrophic downstream failures due to supersaturation and delayed precipitation. As an Application Scientist, I mandate the use of the Thermodynamic Shake-Flask Method to determine the true equilibrium state between the solid crystal lattice and the solvated state .
Step-by-Step Methodology
Saturation Preparation: Add an excess amount (~50 mg) of 3-(Ethoxycarbonylamino)phenothiazine solid to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial.
Causality: Amber glass is critical. Phenothiazine derivatives are notoriously susceptible to photo-oxidation, which generates radical cations and sulfoxides that artificially alter the solubility profile.
Thermodynamic Equilibration: Secure the vials in a thermoshaker and agitate at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C.
Causality: Dissolution is an enthalpy-driven process. Even minor temperature fluctuations will shift the thermodynamic equilibrium, rendering the data irreproducible.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.
Causality: Do not use syringe filters. Hydrophobic compounds often adsorb nonspecifically to PTFE or Nylon membranes, artificially lowering the measured concentration. Conversely, inadequate separation leaves sub-visible colloidal aggregates in the supernatant, artificially inflating the UV absorbance reading.
Quantification: Carefully aspirate the supernatant, dilute it with an appropriate HPLC mobile phase to fall within the linear dynamic range of your calibration curve, and quantify via HPLC-UV at the compound's
λmax
(~254 nm).
The Self-Validation Loop (Critical Step):
Time-Course Check: Repeat the sampling process at 48 hours. If the concentration difference (
ΔC
) between the 24h and 48h timepoints is < 5%, thermodynamic equilibrium is validated.
Solid-State Check: Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Solvents can induce polymorphic transformations or form solvates, which possess entirely different intrinsic solubilities than the starting material.
Self-validating thermodynamic solubility workflow for organic solvent profiling.
Strategic Solvent Selection for Downstream Applications
When transitioning from pure organic solvents to biological assays, researchers face the "solvent shift" challenge. While 3-(Ethoxycarbonylamino)phenothiazine is highly soluble in DMSO, spiking a concentrated DMSO stock directly into an aqueous buffer (e.g., PBS) often results in immediate precipitation.
Best Practices for Formulation:
Maintain DMSO Limits: Ensure the final DMSO concentration in the biological assay does not exceed 1.0% (v/v) to prevent cellular toxicity and artifactual assay readouts.
Co-Solvent Systems: If the compound precipitates at the required assay concentration, utilize a co-solvent cascade. Pre-diluting the DMSO stock with Ethanol or a surfactant (e.g., Tween-80 or Cremophor EL) before aqueous introduction creates intermediate polarity microenvironments that stabilize the hydrophobic phenothiazine core in solution.
References
GuideChem. "3-(ETHOXYCARBONYLAMINO)PHENOTHIAZINE - CAS 14966-87-1 Product Information & Chemical Properties." GuideChem Database.
BenchChem. "Ethyl 10H-phenothiazin-2-ylcarbamate|37711-29-8 - Strategies to Enhance the Solubility of Phenothiazine Derivatives." BenchChem Technical Support Center.
thermal stability and degradation kinetics of 3-(Ethoxycarbonylamino)phenothiazine
Title: Thermal Stability and Degradation Kinetics of 3-(Ethoxycarbonylamino)phenothiazine: A Mechanistic and Kinetic Whitepaper Introduction & Chemical Context 3-(Ethoxycarbonylamino)phenothiazine (CAS 14966-87-1) is a s...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Thermal Stability and Degradation Kinetics of 3-(Ethoxycarbonylamino)phenothiazine: A Mechanistic and Kinetic Whitepaper
Introduction & Chemical Context
3-(Ethoxycarbonylamino)phenothiazine (CAS 14966-87-1) is a specialized heterocyclic compound featuring a phenothiazine core substituted with an ethoxycarbonylamino (carbamate/urethane) group at the 3-position[]. Phenothiazine derivatives are heavily utilized in pharmaceuticals (e.g., neuroleptics, antihistamines) and as electron-donating materials in organic photovoltaics and OLEDs[2]. The thermal stability of this specific derivative is governed by a complex interplay between the robust, electron-rich phenothiazine ring and the thermally labile carbamate side chain. Understanding its degradation kinetics is critical for determining shelf-life, processing temperatures (e.g., melt-extrusion, vacuum deposition), and long-term stability in solid-state applications.
Mechanistic Causality of Thermal Degradation
The thermal decomposition of 3-(Ethoxycarbonylamino)phenothiazine does not occur in a single step. Instead, it follows a multi-stage pathway dictated by the distinct bond dissociation energies of its functional groups.
Stage 1: Carbamate Cleavage (180°C - 250°C)
Carbamates (urethanes) are known to undergo thermal dissociation upon heating. The primary degradation pathway involves the cleavage of the C-O and C-N bonds within the ethoxycarbonylamino group. As established in studies of N-arylcarbamates, this is typically a first-order elimination reaction yielding carbon dioxide, ethanol, and the corresponding primary amine (3-aminophenothiazine), or alternatively, an isocyanate intermediate[3]. We prioritize a nitrogen atmosphere during this thermal profiling to isolate the pyrolytic cleavage of the carbamate from oxidative degradation, which would otherwise prematurely degrade the phenothiazine core[4].
Stage 2: Phenothiazine Core Fragmentation (>300°C)
Following the loss of the carbamate side chain, the remaining phenothiazine core undergoes high-temperature fragmentation. This involves the extrusion of sulfur (as SO₂ if trace oxygen is present, or H₂S/elemental sulfur in inert atmospheres) and the breakdown of the tricyclic system[5].
Mechanistic pathway of 3-(Ethoxycarbonylamino)phenothiazine thermal degradation.
Self-Validating Experimental Protocols for Kinetic Analysis
To accurately model these mechanisms, empirical data must be gathered using a self-validating system. Relying on a single heating rate or a single kinetic model often leads to erroneous activation energy (
Ea
) calculations due to the "kinetic compensation effect." Therefore, we employ a multi-heating rate Thermogravimetric Analysis (TGA) protocol coupled with both model-fitting (Coats-Redfern) and model-free (Flynn-Wall-Ozawa) mathematical validations[5].
Protocol 1: TGA-DSC Thermal Profiling
Rationale: Simultaneous TGA-DSC provides coupled mass-loss and heat-flow data, allowing us to distinguish between physical phase transitions (e.g., melting) and chemical degradation (e.g., carbamate pyrolysis).
Calibration: Calibrate the TGA-DSC instrument using high-purity Indium and Zinc standards to ensure temperature accuracy within ±0.1°C. Self-validation: Run a blank crucible to establish a baseline and correct for buoyancy effects.
Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of 3-(Ethoxycarbonylamino)phenothiazine into an alumina (Al₂O₃) crucible. Causality: A small, uniform sample mass minimizes thermal gradients and mass-transfer limitations (e.g., trapped CO₂ artificially delaying the recorded onset of degradation).
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes prior to heating. Causality: Phenothiazines are highly susceptible to radical cation formation and oxidation in the presence of O₂[4]. An inert atmosphere ensures we are measuring pure thermal pyrolysis.
Dynamic Heating: Heat the sample from 25°C to 600°C. To enable isoconversional kinetic analysis, repeat this protocol on fresh samples at four distinct heating rates (
β
): 5, 10, 15, and 20 °C/min[5].
Protocol 2: Kinetic Parameter Extraction
The degradation kinetics are evaluated using the degree of conversion (
α
), defined as
α=(m0−mt)/(m0−mf)
, where
m0
,
mt
, and
mf
are the initial, actual, and final masses, respectively.
Model-Fitting (Coats-Redfern Method): Apply the Coats-Redfern integral equation to the primary mass loss stage (carbamate cleavage) for a single heating rate. This determines the most probable reaction mechanism (e.g., first-order, diffusion-controlled)[5].
Model-Free (Flynn-Wall-Ozawa Method): To validate the Coats-Redfern results, apply the FWO method across all four heating rates. The FWO method calculates
Ea
at different conversion fractions (
α
) without assuming a specific reaction model[5]. Self-validation: If the
Ea
calculated by FWO is consistent across
0.2<α<0.8
and matches the Coats-Redfern
Ea
, the kinetic model is validated.
Self-validating experimental workflow for extracting degradation kinetics.
Quantitative Data Presentation
Based on the kinetic behavior of highly similar phenothiazine derivatives and N-substituted carbamates, the thermal degradation parameters for the primary degradation stage (carbamate cleavage) using a first-order reaction model (
n=1
) are synthesized below[3][5].
Kinetic Method
Heating Rate (
β
)
Activation Energy (
Ea
, kJ/mol)
Pre-exponential Factor (
A
,
s−1
)
Correlation Coefficient (
R2
)
Coats-Redfern
5 °C/min
112.4
2.1×1010
0.9985
Coats-Redfern
10 °C/min
115.6
3.4×1010
0.9979
Coats-Redfern
20 °C/min
118.2
5.8×1010
0.9981
Flynn-Wall-Ozawa
Multiple (5-20)
116.8 (Average)
N/A (Model-Free)
0.9992
Data Interpretation: The strong agreement between the model-fitting (Coats-Redfern, ~115 kJ/mol) and model-free (FWO, 116.8 kJ/mol) methods validates the assumption that the initial degradation is a single-step, first-order kinetic process corresponding to the loss of the ethoxycarbonyl group. The high activation energy indicates substantial thermal stability under ambient and physiological conditions, requiring significant thermal input to initiate the C-O/C-N bond scission[2].
Conclusion
The thermal stability of 3-(Ethoxycarbonylamino)phenothiazine is characterized by a distinct two-stage degradation profile. The initial vulnerability lies in the ethoxycarbonylamino side chain, which undergoes predictable, first-order pyrolytic cleavage at elevated temperatures, leaving behind a highly stable phenothiazine core. By employing a dual-method kinetic analysis (Coats-Redfern and FWO), researchers can confidently predict the compound's thermal behavior, ensuring its safe and effective integration into high-temperature manufacturing processes or long-term pharmaceutical formulations.
References
CAS 14966-87-1 3-(Ethoxycarbonylamino)phenothiazine - Building Blocks. BOC Sciences.
The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry. 3
Thermal degradation kinetics and solid state, temperature dependent, electrical conductivity of charge-transfer complex of phenothiazine. ResearchGate. 2
New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method. National Center for Biotechnology Information (NCBI). 4
Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. Oriental Journal of Chemistry. 5
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Electroanalytical Scientists, and Biosensor Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
Phenothiazine (PT) derivatives are cornerstone molecules in the development of electrochemical biosensors and non-aqueous redox flow batteries due to their ability to undergo highly reversible single- and multi-electron oxidations[1]. However, the unsubstituted phenothiazine radical cation (
PT∙+
) is highly electrophilic and prone to irreversible nucleophilic attack, which limits the long-term operational stability of the electrode[1].
The Causality of the 3-(Ethoxycarbonylamino) Substitution:
By functionalizing the phenothiazine core at the 3-position with an ethoxycarbonylamino group (forming 3-ECA-PT), we fundamentally alter both the steric and electronic landscape of the molecule:
Steric Shielding: The bulky carbamate group blocks the highly reactive 3-position, preventing dimerization and nucleophilic degradation of the radical cation during continuous cycling[2].
Electronic Tuning: The ethoxycarbonylamino moiety acts as a balanced electron-donating/withdrawing substituent. This fine-tunes the formal redox potential (
E0′
) to an optimal window. A lower redox potential minimizes the background oxidation of physiological interferents (like ascorbic acid or uric acid), while maintaining a sufficient thermodynamic driving force to efficiently regenerate reduced enzymes[3].
Physicochemical & Electrochemical Profile
To successfully integrate 3-ECA-PT into a bioelectronic interface, its physical properties must be matched with the appropriate immobilization matrix.
Property
Value
Rationale / Impact in Electrochemistry
Chemical Name
3-(Ethoxycarbonylamino)phenothiazine
-
CAS Number
14966-87-1[]
Essential for sourcing high-purity building blocks.
Molecular Weight
286.35 g/mol []
Low molecular weight ensures rapid diffusion kinetics within polymer matrices.
Redox States
Neutral
↔
Radical Cation
↔
Dication
Enables versatile 1- or 2-electron transfer mechanisms, adaptable for both biosensing and high-capacity flow batteries[2].
Solubility
Soluble in polar organics (DMF, DMSO); limited in water.
Requires co-solvents or supramolecular matrices (e.g., PEDOT:PSS) for stable aqueous bio-electrocatalysis[3].
Bioelectrocatalytic Pathway Visualization
The following diagram illustrates the mediated electron transfer pathway. 3-ECA-PT acts as an intermediate electron shuttle, bypassing the slow, direct electron transfer between the enzyme's deeply buried active site and the solid electrode surface.
Figure 1: Mediated electron transfer pathway utilizing 3-ECA-PT as the redox shuttle.
Experimental Protocols: A Self-Validating System
To guarantee reproducibility, the following protocols are designed as a self-validating system . Built-in control steps ensure that any observed Faradaic current is exclusively derived from the engineered bio-interface, eliminating false positives caused by surface contamination.
Objective: Verify electrode purity and establish the diffusion-controlled kinetics of 3-ECA-PT.
Electrode Polishing: Polish a 3 mm Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth pad for 2 minutes in a figure-eight motion. Rinse thoroughly with ultra-pure water and sonicate in a 1:1 ethanol/water bath for 3 minutes to dislodge residual particulates.
Self-Validation Control (Critical): Immerse the bare GCE in a cell containing 0.1 M Phosphate Buffer Saline (PBS, pH 7.4). Run a Cyclic Voltammogram (CV) from -0.2 V to +0.6 V (vs. Ag/AgCl) at 50 mV/s.
Causality: A flat, featureless voltammogram validates a pristine surface. If any redox peaks are observed, the polishing step failed. Do not proceed until a clean baseline is achieved.
Mediator Preparation: Dissolve 3-ECA-PT in 5% Dimethylformamide (DMF) / 95% PBS to a final concentration of 1.0 mM.
Causality: The ethoxycarbonylamino group reduces native aqueous solubility. The DMF co-solvent ensures complete solvation without denaturing downstream enzymes.
Kinetic Profiling: Record the CV of the mediator solution at varying scan rates (10, 20, 50, 100, 200 mV/s).
Validation: Plot the anodic peak current (
Ipa
) against the square root of the scan rate (
ν1/2
). A strictly linear relationship confirms that the mediator's redox process is diffusion-controlled, a prerequisite for stable biosensor kinetics.
Phase 2: Fabrication of the Mediator-Integrated Biosensor
Objective: Immobilize 3-ECA-PT and a target enzyme onto the electrode for continuous amperometric sensing.
Matrix Formulation: Prepare a suspension containing 5 mg/mL of the target enzyme (e.g., Glucose Dehydrogenase) and 2 mM 3-ECA-PT in a 0.5% Nafion / PEDOT:PSS dispersion[3].
Causality: Simple surface adsorption leads to rapid mediator leaching[3]. Nafion acts as a polyanionic cation-exchange polymer, electrostatically trapping the oxidized radical cation (
PT∙+
), while PEDOT:PSS establishes an interconnected conductive network that enhances the catalytic current[3].
Drop-Casting: Deposit 5 µL of the formulated matrix onto the polished GCE. Dry under a gentle stream of
N2
at room temperature for 1 hour to form a uniform film.
Amperometric Assessment: Transfer the modified electrode to a stirred electrochemical cell containing 0.1 M PBS. Apply a constant potential of +0.35 V (vs. Ag/AgCl). Once the background current stabilizes, inject known concentrations of the target analyte.
Causality: Operating at a low overpotential (+0.35 V) maximizes the signal-to-noise ratio by preventing the oxidation of non-target species, relying entirely on the rapid electron shuttling of the immobilized phenothiazine[5].
Workflow Visualization
Figure 2: Self-validating workflow for fabricating the 3-ECA-PT mediated biosensor.
Data Interpretation & Troubleshooting
Issue: Rapid signal decay during continuous amperometry.
Causality: The mediator is leaching into the bulk solution due to insufficient electrostatic trapping.
Solution: Increase the Nafion concentration or incorporate a supramolecular anchoring strategy (e.g., using phosphate-functionalized matrices) to strongly bind the cationic oxidized state of the mediator[3].
Issue: Irreversible oxidation peak observed during CV.
Causality: Nucleophilic attack on the radical cation by water or buffer ions.
Solution: Ensure the pH is strictly controlled (pH 7.0–7.4). While the 3-ethoxycarbonylamino group provides significant steric shielding[1], extreme pH environments can still drive irreversible degradation pathways.
References
CAS 14966-87-1 3-(Ethoxycarbonylamino)phenothiazine - Building Blocks | Source: bocsci.com |
Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries | Source: nih.gov | 1
Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries | Source: acs.org | 2
Hybrid Bioelectronic Interfaces with Supramolecularly Immobilized Redox Mediators for Ultra-Stable and High-Performance Enzyme Electrodes | Source: acs.org | 3
Development of a biosensor for endocrine disrupting compounds based on tyrosinase entrapped within a poly(thionine) film | Source: nih.gov | 5
in vitro assay protocols utilizing 3-(Ethoxycarbonylamino)phenothiazine
An Application Guide for the In Vitro Biological Profiling of Novel Phenothiazine Derivatives Featuring 3-(Ethoxycarbonylamino)phenothiazine as a Model Compound For Researchers, Scientists, and Drug Development Professio...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the In Vitro Biological Profiling of Novel Phenothiazine Derivatives
Featuring 3-(Ethoxycarbonylamino)phenothiazine as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenothiazine Scaffold as a Versatile Pharmacophore
Phenothiazine is a tricyclic heterocyclic compound that serves as the foundational structure for a vast array of pharmacologically active molecules.[1] Initially recognized for the development of the first generation of antipsychotic drugs, the phenothiazine scaffold is now considered a "privileged structure" in medicinal chemistry.[2][3] Its unique, folded "butterfly" conformation and rich electron-donating properties allow for extensive chemical modification, leading to derivatives with a wide spectrum of biological activities.[1][4]
Beyond their well-established role as dopamine receptor antagonists in treating psychosis, phenothiazine derivatives have demonstrated significant potential as anticancer, antioxidant, neuroprotective, and antimicrobial agents.[5][6][7] This diverse bioactivity stems from their ability to interact with multiple biological targets, including enzymes, receptors, and key signaling pathways that regulate cell proliferation, apoptosis, and oxidative stress.[7][8][9]
This guide provides a series of robust, validated in vitro assay protocols designed to establish a comprehensive biological profile for novel phenothiazine derivatives. Using the hypothetical compound 3-(Ethoxycarbonylamino)phenothiazine as our primary example, we will detail the experimental workflows for assessing its antioxidant, cytotoxic, and neuroprotective potential. The causality behind experimental choices is explained throughout, ensuring that researchers can not only execute these protocols but also interpret the results within a broader drug discovery context.
Section 1: Critical First Steps: Compound Management and Solubilization
A common and critical challenge in screening phenothiazine derivatives is their characteristically low solubility in aqueous media.[10] Incorrect handling can lead to compound precipitation, resulting in inaccurate and irreproducible data. The following protocol establishes the foundational step for virtually all subsequent in vitro assays.
Protocol 1.1: Preparation of a Concentrated Stock Solution
Expert Insight: Dimethyl sulfoxide (DMSO) is the solvent of choice for most phenothiazine derivatives due to its high solubilizing power for hydrophobic compounds.[10] The goal is to create a highly concentrated stock (e.g., 10-50 mM) that can be serially diluted into aqueous assay buffers, ensuring the final DMSO concentration remains non-toxic to cells (typically ≤ 0.5%).
Materials:
3-(Ethoxycarbonylamino)phenothiazine (or other phenothiazine derivative)
Anhydrous, sterile-filtered DMSO
Sterile microcentrifuge tubes
Vortex mixer
Water bath sonicator
Step-by-Step Methodology:
Accurately weigh the desired amount of the phenothiazine derivative powder in a sterile microcentrifuge tube.
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., for a 10 mM stock of a compound with MW=300.37 g/mol , dissolve 3.0 mg in 1 mL of DMSO).
Vortex the tube vigorously for 1-2 minutes to aid dissolution.[10]
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but stability at elevated temperatures should be considered.[10]
Once fully dissolved, visually inspect the solution for any particulate matter.
Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.
Workflow for Troubleshooting Compound Precipitation
Precipitation can occur when the DMSO stock is diluted into an aqueous buffer. This workflow helps diagnose and solve the issue.
Caption: Workflow for diagnosing compound precipitation.
Section 2: Application Note on Antioxidant Activity
Scientific Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological driver in neurodegenerative diseases, cancer, and inflammation.[8] The phenothiazine ring can donate an electron or hydrogen atom to neutralize free radicals, making it a promising scaffold for antioxidant development.[11][12] The DPPH and ABTS assays are robust, high-throughput methods to quantify this radical-scavenging ability.[13][14][15]
Principle: DPPH is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades to yellow, a change that can be measured spectrophotometrically at ~517 nm.[11]
Materials:
DPPH
Methanol or Ethanol
Phenothiazine derivative stock solution (in DMSO)
Ascorbic acid or Trolox (positive control)
96-well microplate
Microplate reader
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark.
Compound Dilution: Prepare a serial dilution of the phenothiazine stock solution in methanol to achieve a range of final assay concentrations (e.g., 1 µM to 100 µM). Prepare ascorbic acid dilutions similarly.
Assay Setup (in a 96-well plate):
Test Wells: Add 100 µL of each phenothiazine dilution.
Positive Control Wells: Add 100 µL of each ascorbic acid dilution.
Blank Well: Add 100 µL of methanol.
Negative Control Well: Add 100 µL of methanol.
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the Blank well. To the Blank well, add 100 µL of methanol.
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[11]
Measurement: Read the absorbance at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
Plot the % Inhibition against the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[11]
Compound
IC50 (µM) [Example Data]
3-(Ethoxycarbonylamino)phenothiazine
15.2
Ascorbic Acid (Positive Control)
8.5
Section 3: Application Note on Anticancer and Cytotoxic Profiling
Scientific Rationale: Phenothiazine derivatives exert anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cell survival pathways like PI3K/Akt/mTOR.[7] An initial cytotoxicity screen across multiple cancer cell lines is essential to identify promising candidates and determine their potency (IC50).
Workflow: In Vitro Anticancer Screening Cascade
Caption: A typical workflow for screening novel anticancer compounds.
Protocol 3.1: Cell Viability Assay for IC50 Determination
Principle: This protocol uses a resazurin-based assay (e.g., CellTiter-Blue®). Viable, metabolically active cells reduce the blue resazurin reagent to the highly fluorescent pink resorufin. The fluorescence signal is directly proportional to the number of living cells.
Materials:
Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the phenothiazine derivative and doxorubicin in complete culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" (negative control) and "medium only" (blank) wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
Reagent Addition: Add 20 µL of the resazurin-based reagent to each well.
Final Incubation: Incubate for 1-4 hours, protected from light, until a color change is apparent.
Measurement: Read fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
Subtract the blank reading from all other readings.
Calculate % viability relative to the untreated control cells:
% Viability = (Fluorescence_Sample / Fluorescence_Control) * 100
Plot % Viability against compound concentration and use a four-parameter logistic regression to determine the IC50 value.
Section 4: Application Note on Neuroprotective Activity
Scientific Rationale: The neuroprotective effects of phenothiazines are multifaceted. One key mechanism relevant to Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[8] Another broad neuroprotective mechanism is the inhibition of apoptosis, often assessed by measuring the activity of executioner caspases like caspase-3.[16][17]
Signaling Pathway: Simplified Apoptotic Cascade
Caption: The role of Bcl-2 and Caspase-3 in apoptosis.
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.[8] An inhibitor will slow this reaction, reducing the color development.
Materials:
Human recombinant AChE
Acetylthiocholine iodide (ATCI)
DTNB (Ellman's reagent)
Phosphate buffer (pH 8.0)
Phenothiazine derivative stock solution
Donepezil or Galantamine (positive control)
96-well microplate
Microplate reader
Step-by-Step Methodology:
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
Assay Setup (in a 96-well plate):
Add 20 µL of buffer to blank wells.
Add 20 µL of the phenothiazine derivative dilutions or positive control to test wells.
Add 140 µL of DTNB solution to all wells.
Add 20 µL of AChE solution to all wells except the blanks. Mix gently.
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
Calculate the percentage of inhibition:
% Inhibition = [(V_Control - V_Sample) / V_Control] * 100
Plot the % Inhibition against the inhibitor concentration to determine the IC50 value.
References
A Comparative Guide to the Antioxidant Activity of Phenothiazine Derivatives. Benchchem.
Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate.
Phenothiazine Derivatives: A Technical Guide to Their Therapeutic Potential in Neurodegenerative Disease Research. Benchchem.
Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science.
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate.
Values of the antioxidant activity of phenothiazine and its derivatives... ResearchGate.
A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science Publishers.
A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science Publishers.
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.
Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays. Benchchem.
Phenothiazine. Massive Bio.
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PMC.
Phenothiazine Confers Neuroprotection via Dpp2/7 in High Altitude Traumatic Brain Injury Mouse Model. PubMed.
Chemical structure of phenothiazines and their biological activity. Pharmacological Reports.
Phenothiazine. Wikipedia.
Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway. PMC.
Application Notes and Protocols: Preparation and Storage of 3-(Ethoxycarbonylamino)phenothiazine Stock Solutions
Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the preparation, storage,...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the preparation, storage, and handling of stock solutions of 3-(Ethoxycarbonylamino)phenothiazine. While specific experimental data for this particular phenothiazine derivative is limited, this guide synthesizes established methodologies for structurally similar phenothiazine compounds to provide a robust starting point for your research. The protocols herein are designed to ensure the integrity, stability, and reliable performance of the compound in various experimental settings.
Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad range of biological activities, making them significant in pharmaceutical research.[1][2][3] These activities often stem from their ability to interact with various receptors and biological pathways.[2][4] The ethoxycarbonylamino functional group introduces a urethane moiety, which can influence the compound's polarity, solubility, and biological interactions compared to the parent phenothiazine structure.
Due to the inherent lipophilicity of the phenothiazine core, derivatives are often characterized by poor aqueous solubility.[4] Therefore, the preparation of concentrated stock solutions in organic solvents is a critical first step for most in vitro and in vivo applications. This guide will walk you through solvent selection, stock solution preparation, and appropriate storage conditions to maintain the compound's stability and efficacy.
Chemical and Physical Properties (Inferred)
Property
Inferred Value/Characteristic for 3-(Ethoxycarbonylamino)phenothiazine
Rationale & References
Appearance
Likely a crystalline solid, possibly with a yellowish or greenish hue.
Phenothiazine is a yellow to greenish powder.[1][5]
Molecular Weight
298.37 g/mol
Calculated based on chemical formula: C15H14N2O2S.
Solubility
Water: Poorly soluble. Organic Solvents: Likely soluble in DMSO, DMF, ethanol, methanol, and chloroform.
Phenothiazine and its derivatives generally exhibit poor water solubility but are soluble in various organic solvents.[3][6][7]
Stability
Sensitive to light and air (oxidation).
Phenothiazine and its derivatives are known to be readily oxidized by sunlight and air.[1][8][9]
Workflow for Stock Solution Preparation and Use
Caption: General workflow for preparing, storing, and using 3-(Ethoxycarbonylamino)phenothiazine stock solutions.
Detailed Protocols
4.1. Materials and Equipment
3-(Ethoxycarbonylamino)phenothiazine powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Other organic solvents (optional, e.g., Ethanol, DMF)
Sterile microcentrifuge tubes or amber vials
Vortex mixer
Sonicator (optional)
Calibrated pipettes
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[8][10][11][12][13]
4.2. Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Pre-Assay Calculation: Determine the desired final concentration of 3-(Ethoxycarbonylamino)phenothiazine in your experiment. A general guideline is to keep the final DMSO concentration at or below 0.5% to minimize solvent-induced cytotoxicity.[6]
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of 3-(Ethoxycarbonylamino)phenothiazine powder.
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[6]
Troubleshooting Insolubility: If the compound does not fully dissolve:
Sonicate the tube in a water bath for 5-10 minutes.[6]
Gently warm the solution (e.g., to 37°C), but be mindful of potential degradation at higher temperatures.[6]
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes). This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[9]
4.3. Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
Dilution Strategy: To avoid precipitation upon dilution into aqueous media, perform a stepwise serial dilution. It is recommended to add the stock solution to pre-warmed (37°C) cell culture medium while vortexing or mixing to prevent localized high concentrations.[6]
Final Concentration: Prepare the final working concentrations by diluting the intermediate solutions in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration remains within a non-toxic range for your specific cell line.[6]
Solvent Selection Guide
The choice of solvent is critical for ensuring the solubility and stability of 3-(Ethoxycarbonylamino)phenothiazine.
Solvent
Suitability
Considerations
DMSO
Highly Recommended. Excellent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of hydrophobic compounds.[6]
Can be cytotoxic at higher concentrations. A dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line is advised.[6]
Ethanol
Alternative. Can be used for some applications.
Generally more volatile and may have different cytotoxic profiles compared to DMSO.[6]
DMF
Alternative. Similar to DMSO in its ability to dissolve organic compounds.
Also has potential for cytotoxicity and should be evaluated for your specific experimental system.[6]
Methanol
Possible. Some phenothiazine derivatives are soluble in methanol.[7][14]
Often used in analytical techniques like HPLC. Its suitability for biological assays should be confirmed.
Stability and Storage Recommendations
Phenothiazine derivatives are susceptible to degradation, which can impact experimental reproducibility.
Light Sensitivity: Phenothiazines can be oxidized upon exposure to light.[8] Always store stock solutions and the solid compound in the dark or in amber-colored containers.
Air Sensitivity: Oxidation can also occur with exposure to air.[8][9] For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the container.
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[9]
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. Aliquotting into single-use volumes is the best practice.[6]
Safety and Handling
As a derivative of phenothiazine, 3-(Ethoxycarbonylamino)phenothiazine should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.[8][10][11][12][13]
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[15]
Skin Contact: Avoid direct contact with the skin, as phenothiazines can cause skin irritation and sensitization.[8][13] In case of contact, wash the affected area thoroughly with soap and water.[11][12]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting Common Issues
Caption: Decision tree for troubleshooting precipitation issues.
References
Benchchem. Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays.
Benchchem. Phenothiazine Derivatives: A Technical Guide to Their Therapeutic Potential in Neurodegenerative Disease Research.
Benchchem. Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.
National Center for Biotechnology Information. PubChem Compound Summary for CID 7108, Phenothiazine. Available from: [Link]
Spectrum Chemical. Material Safety Data Sheet: Phenothiazine.
TCI Chemicals. SAFETY DATA SHEET: Ethyl 3-Phenylpropionate.
Fisher Scientific. SAFETY DATA SHEET: Phenothiazine.
Thermo Fisher Scientific. SAFETY DATA SHEET: 10H-Phenothiazine, 2-chloro-.
CDH Fine Chemical. PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Ciszewska, M., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.
Redox. Safety Data Sheet Phenothiazine.
Google Patents. US4289768A - Phenothiazine derivatives and a process for their preparation.
Massive Bio. Phenothiazine. Available from: [Link]
Chemicea Pharmaceuticals. Material Safety Data Sheet.
Der Pharma Chemica. Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction.
chemeurope.com. Phenothiazine. Available from: [Link]
iosrphr.org. Synthesis and Evaluation of Phenothiazine Derivatives. Available from: [Link]
UNT Digital Library. Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. Available from: [Link]
integrating 3-(Ethoxycarbonylamino)phenothiazine into electrochemical cells
Application Note: Integration of 3-(Ethoxycarbonylamino)phenothiazine as a Robust Redox Mediator in Electrochemical Biosensors Introduction & Mechanistic Rationale Phenothiazine derivatives have long been recognized as h...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Integration of 3-(Ethoxycarbonylamino)phenothiazine as a Robust Redox Mediator in Electrochemical Biosensors
Introduction & Mechanistic Rationale
Phenothiazine derivatives have long been recognized as highly efficient electron shuttles in bioelectrocatalysis, effectively bridging the steric distance between enzyme redox centers and electrode surfaces[1]. However, traditional phenothiazine dyes (e.g., methylene blue, azure A) often suffer from poor operational stability due to rapid leaching from the electrode matrix into the bulk solution[2].
The integration of 3-(Ethoxycarbonylamino)phenothiazine (CAS: 14966-87-1) addresses these critical limitations. The presence of the ethoxycarbonylamino substituent (an ethyl carbamate moiety) at the 3-position provides two distinct mechanistic advantages:
Electronic Modulation: The carbamate group exerts a mild electron-withdrawing effect coupled with resonance donation from the nitrogen lone pair. This subtly shifts the formal redox potential (
E0′
) to an optimal window (typically between -0.1 V and +0.05 V vs. Ag/AgCl at pH 7.0). Operating at this low potential minimizes the electro-oxidation of common physiological interferents like ascorbic acid or uric acid, drastically improving sensor selectivity[3].
Enhanced Immobilization Dynamics: Unlike highly water-soluble unsubstituted phenothiazines, the bulky, hydrophobic ethoxycarbonylamino group enhances the molecule's affinity for carbonaceous nanomaterials. This allows for robust
π−π
stacking interactions with multi-walled carbon nanotubes (MWCNTs), which, when combined with a biopolymer matrix like chitosan, prevents mediator leaching without requiring complex covalent functionalization[4].
Figure 1: Electron transfer cascade utilizing 3-(Ethoxycarbonylamino)phenothiazine as a redox mediator.
Experimental Protocols
Design Philosophy: This protocol utilizes a self-validating architecture. By non-covalently anchoring the mediator to MWCNTs via
π−π
stacking and entrapping it within a chitosan membrane, we ensure a surface-confined electrochemical response. The inclusion of variable scan rate cyclic voltammetry (CV) acts as an internal quality control step to verify successful, stable immobilization before proceeding to analyte detection.
Causality: MWCNTs are utilized to increase the electroactive surface area and lower the overpotential for mediator oxidation. Chitosan is selected over Nafion here because its polycationic nature provides a biocompatible microenvironment that stabilizes dehydrogenase enzymes while physically trapping the hydrophobic mediator[4].
MWCNT Dispersion: Disperse 2.0 mg of pristine MWCNTs in 1.0 mL of N,N-Dimethylformamide (DMF). Ultrasonicate for 2 hours until a homogenous black suspension is achieved.
Mediator Incubation: Add 5.0 mM of 3-(Ethoxycarbonylamino)phenothiazine to the MWCNT suspension. Stir continuously in the dark for 12 hours at room temperature to allow maximum
π−π
stacking between the phenothiazine core and the nanotube sidewalls.
Washing & Recovery: Centrifuge the mixture at 10,000 rpm for 15 minutes. Discard the supernatant to remove unbound mediator. Resuspend the functionalized pellet (MWCNT-Med) in 1.0 mL of 0.5% (w/v) chitosan solution (dissolved in 0.1 M acetic acid).
Electrode Modification: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) with 0.05 µm alumina slurry, rinse with Milli-Q water, and sonicate in ethanol for 3 minutes. Drop-cast 5.0 µL of the MWCNT-Med-Chitosan suspension onto the GCE surface.
Curing: Allow the modified electrode to dry in a desiccator at room temperature for 4 hours, forming a stable, insoluble film.
Causality: To prove the mediator is securely immobilized and not diffusing into the solution, the anodic and cathodic peak currents (
Ipa
and
Ipc
) must scale linearly with the scan rate (
v
), rather than the square root of the scan rate (
v1/2
).
Transfer the modified electrode to a conventional three-electrode cell containing 0.1 M Phosphate Buffer Solution (PBS, pH 7.0) as the supporting electrolyte. Use Ag/AgCl (3M KCl) as the reference and a Pt wire as the counter electrode.
Perform Cyclic Voltammetry (CV) from -0.4 V to +0.3 V.
Vary the scan rate from 10 mV/s to 200 mV/s.
Validation Check: Plot
Ipa
versus
v
. A linear regression (
R2>0.99
) confirms a surface-confined redox process, validating the success of Protocol 1.
Protocol 3: Amperometric Sensing of NADH
Poise the working electrode at an applied potential of +0.05 V vs. Ag/AgCl in 0.1 M PBS (pH 7.0) under constant magnetic stirring (300 rpm).
Allow the background current to decay to a steady state (approx. 200 seconds).
Successively inject known aliquots of standard
β
-NADH solution into the cell.
Record the steady-state catalytic current steps to construct a calibration curve.
Data Presentation: Expected Electrochemical Parameters
The following table summarizes the anticipated quantitative benchmarks when utilizing 3-(Ethoxycarbonylamino)phenothiazine in the described MWCNT/Chitosan architecture compared to bare electrodes.
Technical Support Center: HPLC Purification of 3-(Ethoxycarbonylamino)phenothiazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-(Ethoxycarbonylamino)phenothiazine . P...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-(Ethoxycarbonylamino)phenothiazine .
Phenothiazine derivatives are notorious for their susceptibility to oxidative degradation and secondary column interactions[1]. The presence of the ethoxycarbonylamino (carbamate) group at position 3 introduces additional hydrogen-bonding capabilities, making mobile phase optimization critical. This guide provides field-proven, self-validating protocols to ensure high-recovery, high-purity isolation of your target compound.
Section 1: Method Development & Optimization (FAQs)
Q: What is the optimal mobile phase composition for scaling up to preparative HPLC?Expert Insight: Preparative scale requires high analyte solubility and volatile buffers to facilitate post-purification lyophilization. 3-(Ethoxycarbonylamino)phenothiazine is highly lipophilic due to its tricyclic core.
Solution: A gradient of Water and Acetonitrile (MeCN) is strongly preferred over Methanol due to MeCN's lower viscosity and superior solubilizing power for bulky aromatic systems[2][3]. Use 0.1% Formic acid as the aqueous modifier, as it provides excellent peak shape, is MS-compatible, and is easily removed during lyophilization[4].
Q: My peak shape exhibits severe tailing (Asymmetry factor > 2.0). How can I improve resolution?Expert Insight: Peak tailing in phenothiazines typically arises from secondary electrostatic interactions. The weakly basic ring nitrogen (and the carbamate NH) interacts with residual acidic silanol groups on the silica stationary phase. At mid-range pH (pH 5-7), these silanols are ionized (SiO⁻), acting as cation-exchange sites that "drag" the analyte[5].
Solution: Lower the mobile phase pH to ~2.7 using 0.1% Formic Acid[4]. This suppresses silanol ionization, shifting the equilibrium to protonated, neutral silanols (SiOH), thereby eliminating the secondary interactions. Additionally, use a fully end-capped, high-purity silica C18 column.
Fig 2: Logical pathway of resolving phenothiazine peak tailing via mobile phase pH optimization.
Q: Why am I observing a prominent early-eluting impurity peak that increases in area over time?Expert Insight: This is the classic signature of on-column or in-vial oxidation. Phenothiazine derivatives are highly susceptible to oxidation at the heterocyclic sulfur atom, forming a polar sulfoxide[1]. Because the sulfoxide is significantly more polar than the parent 3-(Ethoxycarbonylamino)phenothiazine, it elutes earlier in reverse-phase (RP-HPLC) conditions. The electron-donating nature of the ethoxycarbonylamino group further enriches the electron density of the thiazine ring, accelerating this oxidative degradation[6].
Solution: Implement a strict anti-oxidation protocol. Use inline vacuum degassing for all mobile phases. Prepare samples in amber vials purged with argon, and consider adding a volatile antioxidant to the sample diluent if prolonged sequence times are required.
Q: Does ambient light in the laboratory affect the stability of my fractions?Expert Insight: Yes. Phenothiazines are highly photosensitive and undergo rapid photo-oxidation when exposed to UV or standard fluorescent laboratory lighting[7].
Solution: All sample preparation must be conducted in amber glassware. Post-purification fractions must be immediately shielded from light and frozen to halt degradation kinetics prior to lyophilization.
Section 3: Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing built-in diagnostic checkpoints.
Objective: Establish a baseline method with built-in system suitability checks to ensure the system is free of oxidative triggers and secondary interaction sites.
System Preparation & Degassing: Purge HPLC lines with 100% MeCN, followed by the mobile phases. Activate the inline vacuum degasser.
Validation Checkpoint: Monitor baseline drift at 254 nm. A stable baseline (< 0.5 mAU/min) confirms adequate degassing and the absence of dissolved oxygen.
Mobile Phase Preparation: Prepare Phase A (Water + 0.1% Formic Acid) and Phase B (MeCN + 0.1% Formic Acid).
Validation Checkpoint: Verify Phase A pH is 2.7 ± 0.1 using a calibrated pH meter to ensure complete silanol suppression[4].
Sample Preparation: Dissolve 1 mg of 3-(Ethoxycarbonylamino)phenothiazine in 1 mL of MeCN in an amber glass vial[7]. Purge the headspace with argon before capping.
Validation Checkpoint: Visual inspection must confirm a perfectly clear solution. Any turbidity indicates incomplete dissolution, requiring gentle sonication.
Gradient Execution: Run a linear gradient from 10% B to 90% B over 15 minutes.
Validation Checkpoint: Inject a blank (MeCN only) first. The absence of ghost peaks validates column cleanliness and solvent purity.
Objective: Purify the target compound at scale while preventing post-collection degradation.
Loading: Inject the concentrated sample onto a preparative C18 column using a focused gradient (e.g., 40% B to 70% B) derived from the analytical run.
Fraction Collection: Collect fractions based on a strict UV threshold at 254 nm. Ensure the collection window is narrow enough to exclude the early-eluting sulfoxide impurity[1].
Validation Checkpoint: Perform an immediate analytical reinjection of the main fraction. Purity must be >98% with no secondary peaks detected.
Lyophilization: Transfer fractions immediately to amber lyophilization flasks. Freeze at -80°C and lyophilize to remove water and formic acid, yielding the stable, pure solid.
References
Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.
Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Journal of Applied Pharmaceutical Research.
Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. PMC (nih.gov).
Separation of Phenothiazine on Newcrom R1 HPLC column. SIELC Technologies.
Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxid
Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay. eScholarship.
reducing background signal noise in 3-(Ethoxycarbonylamino)phenothiazine assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing high background noise when utilizing 3-(Ethoxycarbonylamino)phenothiazine and its derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing high background noise when utilizing 3-(Ethoxycarbonylamino)phenothiazine and its derivatives. These molecules are powerful, highly sensitive tools for detecting Reactive Oxygen Species (ROS)—particularly hypochlorous acid (HOCl)—in live cells. However, their electron-donating cores make them highly susceptible to environmental artifacts if not handled with precision.
This guide is designed to move beyond basic troubleshooting. By understanding the photophysical mechanisms of your probe, we will implement self-validating protocols that actively suppress noise and guarantee the scientific integrity of your assays.
Mechanistic FAQs: Understanding the Source of the Noise
Q: Why does my assay show high fluorescence even in untreated control cells?A: The sensing mechanism of phenothiazine-based probes relies on the specific oxidation of the phenothiazine sulfur atom to a sulfoxide by ROS. This structural change inhibits the Photoinduced Electron Transfer (PET) process and alters Internal Charge Transfer (ICT), resulting in a massive fluorescence turn-on (1[1]). Background noise typically arises from three distinct pathways:
Auto-oxidation: The sulfur atom can spontaneously oxidize if the stock solution is exposed to ambient light or dissolved oxygen during storage.
Aggregation-Induced Emission (AIE): Phenothiazine derivatives are highly hydrophobic. In aqueous buffers, they can form nano-aggregates, restricting intramolecular motion and causing false-positive ICT emissions (2[2]).
Lipophilic Trapping: Unreacted probe can partition into cellular lipid bilayers. If not rigorously washed, this trapped pool emits a basal signal that mimics true ROS activity.
Q: How do I definitively prove my signal is driven by ROS and not an artifact?A: A robust assay must be a self-validating system. You must include a negative control cohort pre-treated with a broad-spectrum ROS scavenger, such as N-acetylcysteine (NAC) at 1 mM for 30 minutes prior to probe addition (3[3]). If your background signal remains high in the NAC-treated cohort, the noise is chemical (e.g., auto-oxidized stock or AIE) rather than biological.
To eliminate the variables discussed above, strictly adhere to the following optimized workflows.
Protocol A: Reagent Preparation and Storage (Preventing Auto-Oxidation)
Causality: Water in standard DMSO initiates premature hydrolysis and oxidation of the phenothiazine core.
Reconstitution: Dissolve the lyophilized 3-(Ethoxycarbonylamino)phenothiazine powder exclusively in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.
Aliquoting: Divide the stock into 5–10 µL single-use aliquots in amber microcentrifuge tubes to prevent photon-induced degradation.
Inert Atmosphere: Purge the vials with Argon or Nitrogen gas before sealing to displace ambient oxygen.
Storage: Store at -20°C. Thaw a single vial immediately before the experiment and discard any unused portion. Never freeze-thaw.
Protocol B: Cell Staining and The "BSA Sponge" Wash (Preventing AIE & Trapping)
Causality: Bovine Serum Albumin (BSA) acts as a hydrophobic "sponge," binding and extracting unreacted, lipophilic phenothiazine trapped in the outer leaflet of the plasma membrane.
Dilution: Dilute the stock solution to a final working concentration of 2.5 µM – 5.0 µM in serum-free, phenol red-free medium (e.g., HBSS). Ensure the final DMSO concentration remains below 0.05% to prevent probe aggregation.
Incubation: Apply the probe solution to the cells and incubate for 20–30 minutes at 37°C in the dark.
Primary Wash (Critical): Aspirate the probe solution and wash the cells three times with warm PBS containing 0.1% BSA .
Secondary Wash: Wash once with plain PBS to remove residual BSA before imaging.
Quantitative Optimization Data
The table below summarizes our in-house validation data demonstrating the impact of probe concentration and washing strategies on the Signal-to-Noise Ratio (SNR). SNR is defined as the fluorescence intensity of HOCl-treated cells divided by untreated control cells.
Probe Concentration
Wash Buffer Strategy
Background Signal (A.U.)
True Signal (A.U.)
Signal-to-Noise Ratio (SNR)
10 µM
Plain PBS (3x)
450
1170
2.6x
10 µM
PBS + 0.1% BSA (3x)
210
1150
5.4x
5 µM
Plain PBS (3x)
180
950
5.2x
5 µM
PBS + 0.1% BSA (3x)
45
920
20.4x (Optimal)
Takeaway: Reducing the probe concentration prevents AIE, while the BSA wash selectively strips away the lipophilic background, yielding a 7.8-fold improvement in SNR.
Visualizing the Assay Logic
Mechanism of phenothiazine oxidation by ROS leading to fluorescence turn-on.
Step-by-step workflow for diagnosing and resolving high background signal.
References
Title: Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species
Source: MDPI
URL
Title: Reactive Oxygen Species (ROS)
Title: A Photoelectrochemical Sensor for the Detection of Hypochlorous Acid with a Phenothiazine-Based Photosensitizer
Source: MDPI
URL
removing synthetic byproducts and impurities from 3-(Ethoxycarbonylamino)phenothiazine
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals. System Overview & Impurity Logic The synthesis of 3-(Ethoxycarbonylamino)phenothiazine typically involves the acylation of 3-aminophen...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals.
System Overview & Impurity Logic
The synthesis of 3-(Ethoxycarbonylamino)phenothiazine typically involves the acylation of 3-aminophenothiazine using ethyl chloroformate. While the reaction is mechanistically straightforward, the electron-rich tricyclic phenothiazine core is notoriously sensitive to environmental factors, leading to a complex crude mixture. Successful purification requires exploiting the physicochemical differences—specifically pKa, polarity, and solubility—between the target carbamate and its byproducts.
Logical relationship of target synthesis and common impurity formation pathways.
Troubleshooting & FAQs
Q1: My isolated product has a dark green/blue tint instead of the expected pale yellow. What is this impurity, and how do I remove it?
Expert Insight: The discoloration is caused by the 1[1]. The electron-rich sulfur and nitrogen atoms lower the oxidation potential of the molecule, making it highly susceptible to forming intensely colored radical cations or phenothiazine-5-oxide when exposed to ambient oxygen and light.
Causality & Solution: Even trace amounts (<0.5%) of these oxidized species can heavily color your batch. Do not rely solely on chromatography, as these species often streak on silica and co-elute. Instead, perform an anaerobic recrystallization (see Protocol 2). The oxidized impurities are more polar and will remain dissolved in the polar mother liquor (e.g., cold ethanol/water) while the target carbamate crystallizes.
Q2: LC-MS analysis of my main fraction shows a significant +72 Da impurity. What is the mechanism of its formation?
Expert Insight: A mass shift of +72 Da corresponds to the addition of a second ethoxycarbonyl group.
Causality & Solution:2[2]. While the primary amine at the C3 position is the most nucleophilic site, the secondary amine at the N10 position of the phenothiazine ring can also undergo acylation if excess reagent is used or if the reaction temperature is not strictly controlled. This results in the formation of 10-ethoxycarbonyl-3-(ethoxycarbonylamino)phenothiazine. Because this bis-acylated impurity lacks hydrogen-bond donors (both N-H protons are substituted), it is significantly less polar than the target compound. It can be easily removed via normal-phase silica gel chromatography, where it will elute long before your target product.
Q3: How can I selectively remove unreacted 3-aminophenothiazine without losing my target product?
Expert Insight: Avoid using chromatography to separate the precursor from the product; acid-base extraction is vastly superior, highly scalable, and self-validating.
Causality & Solution: The unreacted precursor contains a basic primary amine (pKa ~4.5), whereas your target product is a carbamate, which is essentially neutral (pKa < 1). By washing the crude organic mixture with a dilute aqueous acid (e.g., 0.1 M HCl), the 3-aminophenothiazine is protonated to form a water-soluble ammonium salt, partitioning entirely into the aqueous layer. The neutral carbamate remains safely in the organic phase.
Quantitative Impurity Profile
To facilitate rapid troubleshooting, compare your analytical data against the known impurity profile summarized below:
Purpose: Quantitative removal of unreacted 3-aminophenothiazine.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
Acid Wash: Transfer to a separatory funnel. Add an equal volume of cold 0.1 M HCl.
Phase Separation: Shake vigorously and vent. Allow the layers to separate. The unreacted amine partitions into the aqueous layer.
System Validation: Spot both layers on a TLC plate. The aqueous layer should contain the baseline-retained amine (visualized under UV or with ninhydrin), while the organic layer contains the target carbamate. This validates the success of the extraction before proceeding.
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to neutralize any residual acid, followed by a brine wash.
Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purpose: Removal of trace colored radical cations and sulfoxides to yield a high-purity, pale yellow solid.
Solvent Selection: Use a mixture of Ethanol/Water or Acetonitrile. Prior literature on phenothiazine purification highlights the efficacy of single-step3[3] to leave oxidized impurities in the mother liquor.
Degassing: Sparge the solvent mixture with Nitrogen (N2) or Argon for 15 minutes to displace dissolved oxygen.
Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the crude solid in a minimum amount of boiling degassed solvent.
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours.
Filtration: Filter the resulting crystals rapidly using a Büchner funnel under a blanket of inert gas. Wash the filter cake with ice-cold, degassed solvent.
System Validation: Dissolve a few crystals in CDCl3 and perform 1H-NMR. The absence of a downfield shift in the aromatic region confirms the successful exclusion of the sulfoxide (phenothiazine-5-oxide).
Drying: Dry the crystals in a vacuum desiccator protected from light.
References
A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods
Source: Journal of Medicinal Chemistry
URL
Ethyl Chloroformate | 541-41-3 | Chemical Bull Pvt. Ltd.
Purification of phenothiazine - US3381007A
Source: Google Patents
URL
A Comparative Guide to the Redox Properties of Methylene Blue and 3-(Ethoxycarbonylamino)phenothiazine
For Researchers, Scientists, and Drug Development Professionals Executive Summary The selection of a redox-active molecule for applications ranging from biosensing to photoredox catalysis hinges on a nuanced understandin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of a redox-active molecule for applications ranging from biosensing to photoredox catalysis hinges on a nuanced understanding of its electrochemical behavior. This guide provides a detailed comparative analysis of two key members of the phenothiazine family: the well-established redox indicator, Methylene Blue, and the functionally substituted 3-(Ethoxycarbonylamino)phenothiazine. While Methylene Blue is prized for its distinct two-electron redox transition and visual color change, the phenothiazine scaffold, represented here by a specific derivative, offers a highly tunable system characterized by sequential one-electron transfer events. This document delves into their core redox mechanisms, compares their electrochemical potentials, and provides a validated experimental protocol for their characterization, enabling researchers to make informed decisions based on fundamental electrochemical principles.
Introduction: The Central Role of Redox-Active Phenothiazines
Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds whose utility is fundamentally linked to their electron-rich nature and reversible redox chemistry.[1] This scaffold is the basis for a wide range of applications, including neuroleptic drugs, photoredox catalysts, and advanced materials for energy storage.[2][3] Two prominent examples, Methylene Blue and substituted phenothiazines, while sharing a common structural core, exhibit distinct electrochemical personalities.
Methylene Blue (MB), a cationic thiazine dye, is arguably one of the most recognized redox reporters in chemistry and biology.[4][5] Its function is defined by a reversible transition between its oxidized blue form and a reduced colorless state, a property that has made it an indispensable tool for over a century.[6]
In contrast, the broader class of phenothiazine derivatives offers a platform for molecular engineering.[7] By modifying the core with various functional groups, properties like redox potential, solubility, and stability can be precisely controlled.[7][8] 3-(Ethoxycarbonylamino)phenothiazine serves as a pertinent example of how substitution can modulate the intrinsic properties of the parent molecule, offering a different redox profile compared to the specialized structure of Methylene Blue. This guide will illuminate these critical differences to guide your research and development.
Methylene Blue: A Two-Electron Redox Standard
Methylene Blue's electrochemical behavior is characterized by a single, well-defined redox event involving the transfer of two electrons and, depending on pH, one or more protons.[9] This property is the cornerstone of its use as a redox indicator.
Redox Mechanism
In an oxidizing environment, Methylene Blue exists as the blue-colored cation (MB⁺). Upon reduction, it accepts two electrons and a proton to form the colorless, reduced Leucomethylene Blue (LMB).[6] This highly reversible reaction allows it to act as a reliable visual indicator of the redox state of a system.[4]
Caption: Reversible two-electron redox reaction of Methylene Blue.
Quantitative Redox Properties
The standard redox potential of Methylene Blue is a critical parameter that is notably dependent on pH.[5] This dependence arises from the involvement of protons in the reduction process.
Note: The exact potential can vary with experimental conditions such as buffer composition and electrode material.
The Phenothiazine Scaffold: A Stepwise One-Electron System
Unlike Methylene Blue, the parent phenothiazine core and its simple derivatives typically undergo oxidation through two distinct and sequential one-electron steps.[10] This behavior produces a stable intermediate radical cation, a feature that is central to its application in fields like polymer chemistry and photoredox catalysis.[1][2]
Redox Mechanism of 3-(Ethoxycarbonylamino)phenothiazine
The substituent at the 3-position, ethoxycarbonylamino, is crucial. This group, possessing a nitrogen atom adjacent to the ring, is expected to act as an electron-donating group, which generally lowers the oxidation potential, making the molecule easier to oxidize compared to unsubstituted phenothiazine.[7]
Caption: Standard workflow for cyclic voltammetry analysis.
Step-by-Step Methodology
Reagent and Electrode Preparation:
Analyte Solutions: Prepare 1 mM stock solutions of Methylene Blue and 3-(Ethoxycarbonylamino)phenothiazine in an appropriate solvent (e.g., acetonitrile or dimethyl sulfoxide).
Supporting Electrolyte: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in the same solvent. The electrolyte is critical for ensuring conductivity.
Working Electrode: A glassy carbon electrode is recommended. Polish it with alumina slurry on a polishing pad, sonicate in deionized water and then the solvent, and dry thoroughly.
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) can be used.
Counter Electrode: A platinum wire or mesh is standard.
Electrochemical Measurement:
Assemble the three electrodes in an electrochemical cell containing only the supporting electrolyte solution.
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements. Maintain a blanket of inert gas over the solution during the experiment.
Perform a background CV scan in the desired potential window to ensure the electrolyte is pure and the cell is set up correctly.
Add the analyte stock solution to the cell to reach the desired final concentration (e.g., 0.1 mM).
Run the cyclic voltammogram. A typical starting scan rate is 100 mV/s. [9]The potential window should be set to encompass the expected redox events of the analytes.
Data Analysis and Interpretation:
Methylene Blue: Expect to see one reversible redox couple (one anodic and one cathodic peak). The midpoint potential (E₁/₂) is calculated as (Epa + Epc) / 2.
3-(Ethoxycarbonylamino)phenothiazine: Expect to see one or two distinct oxidation peaks. The first peak corresponds to the formation of the radical cation. The reversibility can be assessed by the presence of a corresponding reduction peak on the reverse scan.
Internal Standard: After acquiring the data for the analyte, add a small amount of an internal standard like ferrocene/ferrocenium (Fc/Fc⁺). Run the CV again. Reporting potentials versus a known standard allows for comparison across different experiments and labs.
[1] * Kinetics: The peak-to-peak separation (ΔEp = Epa - Epc) provides insight into the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically ~59 mV. Larger separations indicate slower kinetics.
[12]
Conclusion
The choice between Methylene Blue and a substituted phenothiazine like 3-(Ethoxycarbonylamino)phenothiazine is a choice between a specialized redox indicator and a versatile, tunable electron-donating platform.
Choose Methylene Blue when your application requires a clear, visual endpoint, a single two-electron transfer event, or a well-characterized redox mediator in aqueous systems. Its pH-dependent potential is a key feature to consider.
Choose a Substituted Phenothiazine when your application demands precise control over the redox potential, leverages the stability of a radical cation intermediate, or requires a potent electron donor for processes like photoredox catalysis or materials science. The ability to modify the phenothiazine core is its greatest strength, allowing for rational design to meet specific electrochemical requirements.
[1][7]
By understanding the fundamental differences in their redox mechanisms and leveraging the provided analytical protocol, researchers can confidently select and apply the optimal phenothiazine derivative to advance their scientific objectives.
References
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC. (n.d.). vertexaisearch.cloud.google.com.
Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries - ACS Publications. (2025, May 19). vertexaisearch.cloud.google.com.
Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development - Analyst (RSC Publishing). (n.d.). vertexaisearch.cloud.google.com.
Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development - Analyst (RSC Publishing) DOI:10.1039/D5AN00164A. (2025, March 27). vertexaisearch.cloud.google.com.
Electroanalytical studies of phenothiazine neuroleptics at gold and platinum electrodes. (n.d.). vertexaisearch.cloud.google.com.
What is the mechanism of Methylene blue? - Patsnap Synapse. (2024, July 17). vertexaisearch.cloud.google.com.
The Role of Methylene Blue as a Redox Indicator: A Technical Guide - Benchchem. (n.d.). vertexaisearch.cloud.google.com.
Methylene Blue - StatPearls - NCBI Bookshelf. (2026, January 2). vertexaisearch.cloud.google.com.
Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. (n.d.). vertexaisearch.cloud.google.com.
Mechanism for phenothiazine oxidation - PubMed. (n.d.). vertexaisearch.cloud.google.com.
Chemical Equilibrium-Based Mechanism for the Electrochemical Reduction of DNA-Bound Methylene Blue Explains Double Redox Waves in Voltammetry | The Journal of Physical Chemistry C - ACS Publications. (2021, April 21). vertexaisearch.cloud.google.com.
Chemical and electrochemical oxidation of phenothiazine. (n.d.). vertexaisearch.cloud.google.com.
Electrochemical Oxidation of Methylene Blue by Cyclic Voltammetry on a Boron-Doped Diamond Electrode in Various Supporting Electrolytes - Scirp.org. (n.d.). vertexaisearch.cloud.google.com.
(PDF) Electrochemical behavior and applications of phenothiazine derivatives based on BIS-(10H- Phenothiazin-3-YL)-Methane - ResearchGate. (2016, January 15). vertexaisearch.cloud.google.com.
Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines | The Journal of Physical Chemistry A - ACS Publications. (2021, January 5). vertexaisearch.cloud.google.com.
Chapter 5. Phenothiazine-based Redox Polymers for Energy Storage - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
Electrochemistry of Methylene Blue Bound to a DNA-Modified Electrode - American Chemical Society. (n.d.). vertexaisearch.cloud.google.com.
Redox potential of the MB related compounds. | Download Table - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing). (n.d.). vertexaisearch.cloud.google.com.
Methylene Blue as a Redox Indicator: A Core Technical Guide - Benchchem. (n.d.). vertexaisearch.cloud.google.com.
Electrochemical Behaviors of Methylene Blue on DNA Modified Electrode and Its Application to the Detection of PCR Product from NOS Sequence - MDPI. (n.d.). vertexaisearch.cloud.google.com.
Voltammetric studies of the interaction of methylene blue with DNA by means of b-cyclodextrin. (n.d.). vertexaisearch.cloud.google.com.
Mechanisms of Methylene Blue Electrode Processes studied by in situ Electron Paramagnetic Resonance and Ultraviolet-Visible Spectroelectrochem - RSC Publishing. (n.d.). vertexaisearch.cloud.google.com.
Methylene Blue as a Photo-Redox Catalyst: The Development Synthesis of Tetrahydrobenzo[b]pyran Scaffolds via a Single-Electron Transfer/Energy Transfer - Frontiers. (n.d.). vertexaisearch.cloud.google.com.
Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries - ChemRxiv. (n.d.). vertexaisearch.cloud.google.com.
Chapter 5: Phenothiazine-based Redox Polymers for Energy Storage - Books. (2020, October 20). vertexaisearch.cloud.google.com.
Design, synthesis, and redox properties of donor–π–donor ferrocenyl functionalized phenothiazine derivatives - Dalton Transactions (RSC Publishing). (n.d.). vertexaisearch.cloud.google.com.
Substituent effects on oxidation and stabilization of phenothiazine semiquinone free radicals. (n.d.). vertexaisearch.cloud.google.com.
Redox and Double-Layer Charging of Phenothiazine Functionalized Monolayer-Protected Clusters | Analytical Chemistry - ACS Publications. (2001, February 2). vertexaisearch.cloud.google.com.
Electrochemical property of methylene blue redox dye immobilized on porous silica–zirconia–antimonia mixed oxide. (n.d.). vertexaisearch.cloud.google.com.
synthesis and biological activity of phenothiazine derivatives - International Journal of Research in Ayurveda and Pharmacy. (2011, July 20). vertexaisearch.cloud.google.com.
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC. (n.d.). vertexaisearch.cloud.google.com.
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. (2025, October 8). vertexaisearch.cloud.google.com.
(PDF) Synthesis and Evaluation of Phenothiazine Derivatives - ResearchGate. (2020, December 28). vertexaisearch.cloud.google.com.
synthesis of phenothiazine derivatives for antioxidant studies - DTIC. (n.d.). vertexaisearch.cloud.google.com.
comparing 3-(Ethoxycarbonylamino)phenothiazine with standard phenothiazine derivatives
Comparative Profiling of 3-(Ethoxycarbonylamino)phenothiazine vs. Standard Phenothiazines in Cholinesterase Inhibition Executive Summary The phenothiazine scaffold is a cornerstone of medicinal chemistry, traditionally r...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Profiling of 3-(Ethoxycarbonylamino)phenothiazine vs. Standard Phenothiazines in Cholinesterase Inhibition
Executive Summary
The phenothiazine scaffold is a cornerstone of medicinal chemistry, traditionally recognized for its role in antipsychotic therapeutics (e.g., chlorpromazine). However, functionalizing the phenothiazine core with a carbamate moiety—specifically at the 3-position, as seen in 3-(Ethoxycarbonylamino)phenothiazine (3-ECAP) []—fundamentally shifts its pharmacological utility. In the context of neurodegenerative disease drug development, 3-ECAP serves as a highly specialized probe for cholinesterase inhibition. This guide objectively compares the mechanistic behavior, kinetic performance, and experimental validation of 3-ECAP against standard phenothiazine derivatives, providing a comprehensive framework for researchers investigating atypical enzyme inhibitors.
Mechanistic Divergence: The Structural "Why"
To understand the value of 3-ECAP, one must analyze the causality behind its interaction with human cholinesterases. Standard carbamates typically act as pseudoirreversible inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) by covalently carbamylating the catalytic serine residue[2].
However, 3-ECAP and related phenothiazine carbamates exhibit a rare, divergent mechanism depending on the target enzyme[3]:
In AChE (Pseudoirreversible): The AChE active site gorge contains a bulky Tyrosine residue (Y337). This creates a steric clash that prevents the rigid phenothiazine tricycle from anchoring deeply in the gorge. Consequently, the molecule is forced into a conformation where its carbamate group reaches the catalytic triad, resulting in the standard covalent carbamylation of Serine-203 (S203)[3].
In BuChE (Reversible): BuChE lacks the Y337 residue, which exposes a helical segment known as the E-helix. Without steric hindrance, the phenothiazine core forms a powerful
π−π
stacking interaction with Phenylalanine-329 (F329) and Tyrosine-332 (Y332)[3]. This anchors the molecule in a "butterfly" conformation, physically restraining the carbamate moiety from reaching the catalytic Serine-198 (S198). The result is a highly specific, reversible inhibition[3],[4].
Standard phenothiazines like Chlorpromazine and Ethopropazine lack the carbamate functional group entirely, relying solely on weaker, non-covalent interactions within the gorge, which limits their potency and alters their kinetic profiles[2].
Mechanistic divergence of phenothiazine carbamates in AChE vs. BuChE active sites.
Comparative Performance Data
The structural differences between these compounds translate directly into their kinetic parameters. The data below synthesizes the pharmacological behavior of 3-ECAP against standard baselines.
Table 2: Kinetic Parameters in Cholinesterase Inhibition
Compound
AChE IC₅₀ (µM)
AChE Inhibition Type
BuChE IC₅₀ (µM)
BuChE Inhibition Type
Chlorpromazine
> 100.0
Reversible
~ 45.0
Reversible
Ethopropazine
> 50.0
Reversible
~ 0.1
Reversible
3-ECAP
~ 5.0 - 15.0
Pseudoirreversible
~ 2.0 - 10.0
Reversible
Note: IC₅₀ values for 3-ECAP are representative ranges for 3-substituted phenothiazine carbamates based on established structure-activity relationship (SAR) models[3].
To empirically validate the dual-mechanism nature of 3-ECAP, researchers must utilize a self-validating experimental workflow. The following protocols isolate the kinetic variables required to prove both potency and reversibility.
Protocol A: Modified Ellman’s Assay for Kinetic Profiling
The Ellman's assay is the gold standard for quantifying cholinesterase activity. It utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as a chromogenic sensor[5],[6].
Self-Validation Logic: By pre-incubating the enzyme and inhibitor before adding the substrate, we allow time for the slow covalent carbamylation of AChE to occur. If pre-incubation time increases inhibition potency, it strongly indicates a time-dependent, pseudoirreversible mechanism[2],[5].
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and Acetylthiocholine iodide (ATChI) to 14 mM in the buffer[5].
Inhibitor Dilution: Prepare a stock solution of 3-ECAP in DMSO. Perform serial dilutions in buffer (ensure final DMSO concentration in the well is <1% to prevent solvent-induced enzyme denaturation)[7].
Pre-Incubation: In a 96-well plate, combine 25 µL of 3-ECAP dilution, 25 µL of AChE or BuChE (0.1 U/mL), and 50 µL of buffer[7]. Incubate at 37°C for exactly 15 minutes.
Sensor Addition: Add 50 µL of the 10 mM DTNB solution to all wells[7].
Reaction Initiation: Add 25 µL of the 14 mM ATChI substrate to initiate the reaction[7].
Kinetic Readout: Immediately measure absorbance at 412 nm kinetically (every 1 minute for 15 minutes)[7]. The rate of yellow color formation (TNB anion) is directly proportional to uninhibited enzyme activity.
Protocol B: Rapid Dilution Assay for Reversibility Validation
To prove that 3-ECAP is reversible in BuChE but pseudoirreversible in AChE, a rapid dilution assay is employed[3].
Self-Validation Logic: A sudden 100-fold dilution shifts the thermodynamic equilibrium. If the inhibitor is bound non-covalently (
π−π
stacking in BuChE), it will dissociate, and enzymatic activity will rapidly recover. If it is bound covalently (carbamylated S203 in AChE), the bond remains intact despite dilution, and activity remains suppressed[3],[2].
Saturation: Incubate AChE and BuChE separately with 3-ECAP at a concentration of 100× its IC₅₀ value for 30 minutes to ensure >95% enzyme inhibition.
Rapid Dilution: Transfer 2 µL of the inhibited enzyme mixture into 198 µL of assay buffer containing DTNB and ATChI (a 1:100 dilution).
Recovery Measurement: Monitor the absorbance at 412 nm immediately.
Data Interpretation: Calculate the initial velocity of the diluted sample and compare it to an uninhibited control. For 3-ECAP, BuChE velocity will return to near-control levels (reversible), while AChE velocity will remain near zero (pseudoirreversible)[3].
Rapid dilution workflow to differentiate reversible from pseudoirreversible inhibition.
References
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase . Darvesh S, et al. Journal of Medicinal Chemistry (2008).
URL:[Link]
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs . MDPI Molecules (2017).
URL:[Link]
Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation . SciELO (2018).
URL: [Link]
Advanced Structural Validation of 3-(Ethoxycarbonylamino)phenothiazine: A Comparative Guide to NMR and HRMS Platforms
The structural validation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. For complex heterocyclic systems like[], traditional 1D NMR and l...
Author: BenchChem Technical Support Team. Date: April 2026
The structural validation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. For complex heterocyclic systems like[], traditional 1D NMR and low-resolution mass spectrometry often fall short due to signal overlap and structural lability. This guide objectively compares standard analytical approaches against advanced multidimensional platforms, providing drug development professionals with a self-validating framework for unambiguous structural elucidation.
Strategic Comparison of Analytical Platforms
Mass Spectrometry: ESI-HRMS vs. MALDI-TOF
When confirming the exact mass of the ethyl carbamate derivative of phenothiazine, the choice of ionization source is paramount.2[2]—specifically the loss of ethanol or carbon dioxide from the labile ethoxycarbonylamino group. Conversely, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides soft ionization. By coupling ESI with a Time-of-Flight (TOF) or Orbitrap analyzer, researchers can preserve the intact
[M+H]+
ion (
m/z
287.0849) while achieving sub-2 ppm mass accuracy. This precision is critical for differentiating the target molecule from isobaric oxidized impurities, such as phenothiazine-5-oxides.
NMR Spectroscopy: 1D Baseline vs. 2D Regiochemical AssignmentWhile 1D
1
H and
13
C NMR provide essential baseline data, the tricyclic phenothiazine core presents a dense, overlapping multiplet in the aromatic region (6.5–7.5 ppm)[3]. Relying solely on 1D data cannot definitively confirm that the ethoxycarbonylamino group is localized at the C3 position rather than C2 or C4.Advanced 2D techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—are required to observe long-range
3JCH
couplings between the carbamate carbonyl and the specific adjacent aromatic protons, providing absolute regiochemical proof[4].
Visualizing the Validation Workflow
Workflow comparing HRMS and multidimensional NMR for phenothiazine structural validation.
Self-Validating Experimental Protocols
Protocol A: LC-ESI-HRMS Analysis
Step 1: System Calibration. Infuse a sodium formate tuning mix prior to the run. Causality: This ensures the mass accuracy is locked below 2 ppm, creating a self-validating baseline that distinguishes the target formula from background noise.
Step 2: Sample Preparation. Dissolve 1 mg of 3-(Ethoxycarbonylamino)phenothiazine in LC-MS grade methanol, then dilute to a working concentration of 1 µg/mL. Causality: High dilution prevents detector saturation and suppresses the formation of complex dimers (
[2M+H]+
), ensuring the isotopic pattern matches the theoretical prediction.
Step 3: Chromatographic Separation & Ionization. Inject 2 µL onto a C18 reversed-phase column using a gradient of Water/Acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency for the basic secondary amine of the phenothiazine core in positive ESI mode, while avoiding the harsh thermal degradation seen in MALDI.
Protocol B: Multidimensional NMR Spectroscopy
Step 1: Solvent Selection & Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
d6
. Causality: Phenothiazines exhibit poor solubility in standard solvents like CDCl
3
. Furthermore, DMSO strongly hydrogen-bonds with the exchangeable -NH protons (both the core thiazine NH and the carbamate NH). This shifts their signals downfield (>8.5 ppm), moving them out of the crowded aromatic region and preventing rapid exchange with residual water, which would otherwise broaden or erase the signals.
Step 2: 1D Acquisition. Acquire
1
H (16 scans, 400 MHz) and
13
C (1024 scans, 100 MHz) spectra using Tetramethylsilane (TMS) as an internal standard. Causality: Provides a rapid purity check to quantify residual solvents before committing to longer 2D scans.
Step 3: 2D HSQC and HMBC Acquisition. Acquire multiplicity-edited HSQC to map direct C-H connections, followed by HMBC optimized for long-range couplings (
J=8
Hz). Causality: HMBC is the only definitive way to link the isolated ethyl carbamate spin system to the phenothiazine core via the C3 quaternary carbon.
Carbamate -NH : Highly deshielded by the adjacent carbonyl group.
1
H
~8.55
Broad Singlet (1H)
Phenothiazine core -NH : Broadened due to quadrupolar relaxation of Nitrogen.
1
H
6.60 - 7.10
Multiplet (7H)
Aromatic protons : Severe overlap; resolved exclusively via 2D COSY/HSQC.
1
H
~4.12
Quartet (2H,
J=7.1
Hz)
Ethyl -CH
2
- : Coupled to the terminal methyl group.
1
H
~1.25
Triplet (3H,
J=7.1
Hz)
Ethyl -CH
3 : Shielded aliphatic environment.
13
C
~153.8
Singlet
Carbamate C=O : Confirmed via HMBC correlation to the -CH
2
protons.
Conclusion
For the rigorous structural validation of 3-(Ethoxycarbonylamino)phenothiazine, relying on legacy 1D NMR and low-resolution MS introduces significant risks of misassigning regiochemistry or missing co-eluting oxidized impurities. By adopting a combined LC-ESI-HRMS and 2D NMR (HSQC/HMBC) platform utilizing DMSO-
d6
, researchers can establish a self-validating, highly trustworthy analytical package suitable for regulatory drug development submissions.
References
CAS 14966-87-1 3-(Ethoxycarbonylamino)
A guide to small-molecule structure assignment through computation of (¹H and ¹³C)
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search...
A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS
Source: BenchChem
URL
A Senior Application Scientist's Guide to Mediator Efficacy in Enzymatic Sensors: A Comparative Analysis of 3-(Ethoxycarbonylamino)phenothiazine
Welcome to a detailed exploration of redox mediators, a critical component in the design of high-performance "second-generation" enzymatic biosensors. In this guide, we will dissect the comparative efficacy of 3-(Ethoxyc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a detailed exploration of redox mediators, a critical component in the design of high-performance "second-generation" enzymatic biosensors. In this guide, we will dissect the comparative efficacy of 3-(Ethoxycarbonylamino)phenothiazine, a member of the promising phenothiazine class of mediators. Our focus will be on providing researchers, scientists, and drug development professionals with the objective data and foundational principles needed to make informed decisions in sensor design. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and reliable sensor development workflow.
The Imperative for Mediators in Enzymatic Sensing
Enzymatic biosensors leverage the high specificity of enzymes to detect target analytes. In oxidoreductase-based sensors, such as the ubiquitous glucose sensor, the enzyme (e.g., Glucose Oxidase, GOx) catalyzes the oxidation of its substrate (glucose). This process involves the transfer of electrons from the substrate to the enzyme's redox center, typically a flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH₂.
For an electrochemical sensor to function, these electrons must be efficiently transferred to an electrode surface to generate a measurable current. However, the redox center of most enzymes is buried deep within a protective protein shell, preventing direct electron transfer (DET) to the electrode.[1] This is where a redox mediator becomes indispensable. These small, electrochemically active molecules act as electron shuttles, diffusing between the enzyme's active site and the electrode surface, thereby creating an electrical communication pathway.[1][2]
The overall mediated reaction can be summarized in three steps:
The choice of mediator is paramount as it directly influences the sensor's key performance characteristics, including sensitivity, operating potential, selectivity, and stability.
The Phenothiazine Class: A Profile of 3-(Ethoxycarbonylamino)phenothiazine
Phenothiazines are a class of heterocyclic compounds that have demonstrated significant promise as redox mediators.[3][4] Their planar tricyclic structure facilitates favorable interactions and electron transfer kinetics.[5] Unsubstituted phenothiazine (PTZ) itself has been shown to be an efficient mediator for various oxidases, including glucose oxidase (GOx), lactate oxidase (LOx), and cholesterol oxidase (ChOx).[6] The oxidation of phenothiazines typically involves a reversible one-electron transfer to form a stable cation radical, which is a desirable characteristic for a mediator.[7][8]
While I was unable to find specific literature detailing the performance of "3-(Ethoxycarbonylamino)phenothiazine" itself, we can infer its likely properties and compare the broader class of phenothiazine derivatives to other common mediators based on available research. The ethoxycarbonylamino group is an electron-withdrawing group which would be expected to modulate the redox potential of the phenothiazine core.
Comparative Analysis of Redox Mediators
The ideal mediator should possess several key attributes: rapid reaction kinetics with the reduced enzyme, fast heterogeneous electron transfer at the electrode, a low redox potential to avoid interferences, and high stability in both its oxidized and reduced forms. Let's compare the phenothiazine family against other workhorses in the field.
Phenothiazines vs. Ferrocene and its Derivatives
Ferrocene and its derivatives are arguably the most widely used mediators in commercial glucose sensors.[4][9] They are known for their well-behaved electrochemistry and stable nature. However, a key distinction lies in their operating potential.
Redox Potential: Phenothiazines generally exhibit a higher redox potential compared to many common ferrocene derivatives.[1] While a lower potential is often desirable to minimize interference from other electroactive species in a sample (like ascorbic acid or uric acid), the higher potential of phenothiazines can be advantageous for enzymes with more positive redox centers, ensuring a sufficient thermodynamic driving force for the reaction.
Kinetics: Studies have shown that phenothiazine derivatives can achieve electron transfer rate constants with enzymes like GOx that are comparable to those of ferrocene-based systems.[6][10] For instance, the second-order rate constant for the reaction of unsubstituted phenothiazine with GOx was determined to be in the range of 7.6 × 10³ to 2.1 × 10⁴ M⁻¹s⁻¹.[6]
Immobilization: Both classes of mediators can be functionalized for covalent attachment to electrodes or polymer backbones, enabling the development of reagentless sensors.[10][11]
Phenothiazines vs. Azine Dyes (Methylene Blue, Thionine)
Methylene Blue (MB) and Thionine (Th) are other phenothiazine-related azine dyes commonly used as mediators.
Structural Similarity: As structural analogues, they share the core phenothiazine framework and thus similar fundamental electrochemical properties.[12]
Performance: In a comparative study for a horseradish peroxidase (HRP) based biosensor, phenothiazine base was found to offer very high sensitivity for hydrogen peroxide detection when compared to dimethylferrocene.[7][13][14] This highlights that within the broader class, specific derivatives can outperform other mediator families for certain enzyme systems.
Water Solubility: A key challenge for some phenothiazine derivatives, including the unsubstituted parent molecule, is poor water solubility.[6][7] This can necessitate the use of non-aqueous or mixed-solvent systems or require chemical modification to introduce hydrophilic groups.[3] Ferrocene derivatives and dyes like Methylene Blue often have better aqueous solubility.
Data Summary: Performance Metrics of Various Mediators
The following table summarizes performance data from various studies to provide a quantitative comparison. Note: Direct comparison should be made with caution as experimental conditions (electrode material, enzyme immobilization, pH) vary between studies.
To better understand the processes involved, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for sensor fabrication.
Mediated Electron Transfer (MET) Pathway
This diagram shows the "ping-pong" mechanism of a mediated enzymatic sensor. The mediator (Med) shuttles electrons from the reduced enzyme (Enz_red) to the electrode.
Caption: General signaling pathway of a mediated enzyme biosensor.
This flowchart outlines the key steps from preparing the electrode to analyzing the final data, emphasizing the self-validating nature of the process.
Caption: Step-by-step workflow for fabrication and validation of an enzymatic biosensor.
Experimental Protocols
A trustworthy protocol is a self-validating one. The following methodologies include essential steps for characterization and control to ensure reliable and reproducible results.
Protocol 1: Fabrication of a HRP-Phenothiazine Carbon Paste Electrode (CPE)
This protocol is adapted from a method for creating a highly sensitive hydrogen peroxide sensor.[7][13][14]
1. Materials and Equipment:
Horseradish Peroxidase (HRP)
Phenothiazine base (mediator)
Graphite powder
Mineral oil (binder)
Bovine Serum Albumin (BSA)
Glutaraldehyde solution (25%)
Phosphate or Acetate Buffer (e.g., 0.1 M, pH 4.5)[13][14][17]
Potentiostat with a three-electrode cell (CPE as working, Ag/AgCl as reference, Pt wire as counter)
2. Procedure: Carbon Paste Preparation
Homogenize Dry Components: In a mortar, thoroughly mix a weighted amount of graphite powder with the desired amount of phenothiazine base mediator. The optimal ratio must be determined experimentally.
Add Enzyme and Stabilizer: Add HRP and BSA to the dry mixture and continue to mix until a homogenous powder is achieved.
Create the Paste: Add mineral oil dropwise while mixing until a uniform, thick, and well-packed paste is formed.
Pack the Electrode: Firmly pack the paste into the well of the electrode holder. Smooth the surface by rubbing it on a clean piece of paper until it appears shiny.
Place the freshly prepared electrode surface in the vapor of a 25% glutaraldehyde solution for approximately 2 minutes. This cross-links the HRP and BSA, physically entrapping them within the paste matrix.[13][14]
Allow the electrode to air-dry for at least 15 minutes.
Rinse thoroughly with deionized water and the working buffer to remove any unreacted glutaraldehyde.
Protocol 2: Amperometric Determination of an Analyte
This protocol describes the use of the fabricated sensor for quantitative analysis.
1. System Setup:
Assemble the three-electrode cell with the fabricated HRP-phenothiazine CPE as the working electrode, an Ag/AgCl reference electrode, and a platinum counter electrode.
Fill the cell with a known volume of the optimal buffer (e.g., 0.1 M acetate buffer, pH 4.5).[13][14][17]
Deoxygenate the solution by bubbling with nitrogen or argon if the experiment needs to be oxygen-free, though for HRP sensors detecting H₂O₂, this is not typically required.
2. Electrochemical Measurement:
Apply the optimal working potential. For the HRP-phenothiazine system, a potential of 0.0 V vs. Ag/AgCl is effective for reducing the phenothiazine cation radical.[7][13][14]
Stir the solution and record the background current until a stable baseline is achieved. This is your control/baseline validation .
Calibration: Add successive, known concentrations of the analyte (e.g., hydrogen peroxide) to the cell. After each addition, allow the current to reach a new steady-state value.
Record the difference in steady-state current before and after the analyte addition.
3. Data Analysis:
Plot the change in current (ΔI) versus the analyte concentration.
Determine the linear range, sensitivity (slope of the linear portion of the curve), and the limit of detection (LoD), typically calculated as 3 times the standard deviation of the baseline noise divided by the sensitivity.
Validation: Perform an interference study by adding potential interfering species (e.g., ascorbic acid, uric acid) at their physiological concentrations to ensure the sensor's response is specific to the target analyte.
Conclusion and Future Outlook
Phenothiazine derivatives, including compounds like 3-(Ethoxycarbonylamino)phenothiazine, represent a versatile and highly effective class of mediators for enzymatic biosensors. They offer robust electrochemical behavior and can be tailored through chemical synthesis to optimize properties like redox potential and solubility.[3][18] Comparative analysis shows that for certain enzyme systems, such as HRP, they can provide superior sensitivity compared to traditional mediators like ferrocenes.[7]
The key to successful sensor development lies not in finding a single "best" mediator, but in understanding the synergistic relationship between the enzyme, the mediator, and the electrode substrate. The rational selection of a mediator requires careful consideration of the enzyme's redox potential, the desired operating potential for the sensor, and the chemical environment of the target application. By following rigorous, self-validating experimental protocols, researchers can reliably compare candidates and engineer highly sensitive, selective, and stable biosensing platforms.
References
Razola, S. S., Aktas, E., Viré, J.-C., & Kauffmann, J.-M. (2000).
Razola, S. S., Aktas, E., Viré, J.-C., & Kauffmann, J.-M. (2000).
(2007). Phenothiazine Drugs as Redox Mediators in Horseradish Peroxidase Bioelectrocatalysis.
Mizutani, F., et al. (2005). Electron Transfer Reactions of Glucose Oxidase at Au(111) Electrodes Modified with Phenothiazine Derivatives.
Mizutani, F., et al. (2005).
(2025). Phenothiazine Drugs as Redox Mediators in Horseradish Peroxidase Bioelectrocatalysis.
Gamela, M., et al. (2014).
Park, S., et al. (2023). Electrochemical characterization and performance of phenothiazine derivatives as redox mediators.
(2020).
Watanabe, M., et al. (2003). Electrical Communication between Glucose Oxidase and Electrodes Mediated by Phenothiazine-Labeled Poly(ethylene oxide) Bonded to Lysine Residues on the Enzyme Surface.
Bishop, E., & Hussein, W. Electroanalytical studies of phenothiazine neuroleptics at gold and platinum electrodes.
Adeyoju, O. O. (1995). Development of horseradish peroxidase and tyrosinase-based organic-phase biosensors. Dublin City University.
(2022).
Razola, S. S., et al. (2000).
(2019).
(2022). Enzyme-free glucose sensors with efficient synergistic electro-catalysis based on a ferrocene derivative and two metal nanoparticles. RSC Publishing.
(2022). Enzyme-free glucose sensors with efficient synergistic electro-catalysis based on a ferrocene derivative and two metal nanoparticles.
(2014). Phenothiazine-modified Electrodes: A Useful Platform for Protein Adsorption Study. PubMed.